molecular formula C11H11NO4 B1420198 (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid CAS No. 885272-28-6

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

Cat. No.: B1420198
CAS No.: 885272-28-6
M. Wt: 221.21 g/mol
InChI Key: XLTFDSAWMWAHQS-UHFFFAOYSA-N
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Description

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTFDSAWMWAHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672521
Record name (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-28-6
Record name 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, a notable oxindole derivative, stands at the intersection of synthetic chemistry and pharmacological research. Its structural architecture, featuring a methoxy-substituted oxindole core linked to an acetic acid moiety, positions it as a compound of significant interest for therapeutic development. This guide provides a comprehensive technical overview of its fundamental chemical and physical properties, plausible synthetic routes, and potential biological activities, drawing upon established principles of medicinal chemistry and the known bioactivities of related structural analogs. Detailed experimental protocols for its synthesis and hypothetical biological evaluation are presented to empower researchers in their exploration of this promising molecule.

Introduction: The Oxindole Scaffold in Drug Discovery

The oxindole nucleus is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals. This scaffold's inherent biological activity is well-documented, with derivatives exhibiting potent anticancer, anti-inflammatory, and neuroprotective properties. The introduction of a methoxy group at the 6-position of the oxindole ring, as in the title compound, is anticipated to modulate its physicochemical characteristics and, consequently, its biological profile. The acetic acid side chain at the 3-position provides a crucial acidic handle for molecular interactions and can influence the compound's pharmacokinetic properties. This guide aims to consolidate the available information and provide a forward-looking perspective on the scientific and therapeutic potential of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is paramount for its rational development as a therapeutic agent. While extensive experimental data for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is not widely available in public literature, we can compile its known identifiers and predicted properties.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid-
Synonyms 6-Methoxy-2-oxindole-3-acetic acid-
CAS Number 885272-28-6[1][2]
Molecular Formula C₁₁H₁₁NO₄[2]
Molecular Weight 221.21 g/mol [2]
Predicted pKa 4.18 ± 0.10[1]
Predicted Boiling Point 469.1 ± 45.0 °C[1]
Predicted Density 1.322 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C[1]

Synthesis and Purification

The synthesis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid can be logically approached through a Knoevenagel condensation reaction, a classic and reliable method for forming carbon-carbon bonds. This strategy involves the condensation of a substituted isatin with an active methylene compound, in this case, malonic acid, followed by decarboxylation.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the commercially available 6-methoxyisatin, which undergoes a Knoevenagel condensation with malonic acid. The resulting intermediate, a vinylidene-dicarboxylic acid, is unstable and readily undergoes decarboxylation upon heating to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Decarboxylation 6-Methoxyisatin 6-Methoxyisatin Intermediate Unstable Intermediate 6-Methoxyisatin->Intermediate Pyridine, Heat Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Final_Product (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid Intermediate->Final_Product Heat (-CO2)

Caption: Proposed synthesis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.

Detailed Experimental Protocol

Materials:

  • 6-Methoxyisatin

  • Malonic acid

  • Pyridine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diatomaceous earth

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, combine 6-methoxyisatin (1 equivalent) and malonic acid (1.5 equivalents). Add pyridine as a solvent and catalyst.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Decarboxylation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.

  • Collect the precipitate by vacuum filtration through a bed of diatomaceous earth.

  • Wash the solid with cold water to remove any residual pyridine hydrochloride.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.

  • Dry the purified product under vacuum.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical steps in chemical synthesis. The following are the predicted spectroscopic characteristics for the title compound based on its structure and data from related oxindole derivatives.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the methoxy-substituted benzene ring, a singlet for the methoxy group protons, and signals corresponding to the protons of the acetic acid side chain and the N-H proton of the oxindole ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the amide carbonyl of the oxindole ring, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the acetic acid side chain.

4.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide and carboxylic acid, and C-O stretching of the methoxy group and carboxylic acid.

4.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (221.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the oxindole ring. A major fragment ion at m/z 146, corresponding to the quinolonium ion, is anticipated for oxindole acetic acids[3].

Potential Biological Activities and Therapeutic Applications

The oxindole scaffold is a cornerstone in the development of various therapeutic agents. Based on the activities of structurally similar compounds, (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is a promising candidate for investigation in several key therapeutic areas.

Anti-inflammatory Activity

Numerous oxindole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes[4]. The structural features of the title compound suggest it could act as a dual inhibitor, potentially offering a superior therapeutic profile with reduced gastrointestinal side effects compared to traditional NSAIDs.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes 5_LOX_Enzyme 5-LOX Arachidonic_Acid->5_LOX_Enzyme Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Inflammation) 5_LOX_Enzyme->Leukotrienes Target_Compound (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL) -acetic acid Target_Compound->COX_Enzymes Inhibition Target_Compound->5_LOX_Enzyme Inhibition

Sources

The Versatile Intermediate: A Technical Guide to (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 885272-28-6)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern chemical synthesis, the strategic use of versatile intermediates is paramount to the efficient development of novel molecules. (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, identified by CAS number 885272-28-6, represents a significant building block within medicinal chemistry and materials science. This oxindole derivative, featuring a methoxy group on the aromatic ring and an acetic acid moiety at the 3-position, offers multiple reactive sites for chemical modification. Its inherent structural motifs are found in a variety of biologically active compounds, making it a valuable precursor in the synthesis of potential therapeutics. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and diverse applications, offering a technical resource for researchers and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is essential for its effective utilization in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
CAS Number 885272-28-6[1]
Molecular Formula C₁₁H₁₁NO₄[1]
Molecular Weight 221.21 g/mol [1]
Appearance Light yellow powder
Purity ≥ 95-97%[1]
Boiling Point (Predicted) 469.1 ± 45.0 °C[2]
Density (Predicted) 1.322 ± 0.06 g/cm³[2]
pKa (Predicted) 4.18 ± 0.10[2]
Storage Temperature 2-8°C[2]
MDL Number MFCD06738901[1]

Synthesis of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

The synthesis of the title compound is conceptually rooted in the alkylation of the corresponding oxindole precursor. While specific literature detailing the exact preparation of CAS 885272-28-6 is not extensively published, a general and logical synthetic approach can be extrapolated from established oxindole chemistry. The most probable route involves the C-alkylation of 6-methoxyoxindole at the C3 position.

A plausible synthetic workflow is outlined below:

G A 6-Methoxyoxindole B Deprotonation at C3 (e.g., NaH, LDA) A->B Base C Enolate Intermediate B->C D Alkylation with an acetic acid equivalent (e.g., Ethyl bromoacetate) C->D Electrophile E Ethyl (6-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate D->E F Ester Hydrolysis (e.g., NaOH, H₂O then H⁺ workup) E->F Acid/Base G (6-Methoxy-2-oxo-2,3-dihydro-1H- indol-3-yl)acetic acid (CAS 885272-28-6) F->G

Plausible synthetic workflow for the target compound.
Experimental Protocol: A General Approach
  • Enolate Formation: To a solution of 6-methoxyoxindole in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a reduced temperature (e.g., 0°C or -78°C) under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred for a period to ensure complete deprotonation at the C3 position, forming the corresponding enolate.

  • Alkylation: An electrophilic acetic acid equivalent, such as ethyl bromoacetate, is then added dropwise to the enolate solution. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification of the Ester: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, ethyl (6-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. This intermediate can be purified by column chromatography.

  • Hydrolysis: The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is heated to reflux to facilitate the hydrolysis of the ester.

  • Final Product Isolation: After the hydrolysis is complete, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. The solid is collected by filtration, washed with cold water, and dried to afford the pure compound.

Applications in Medicinal Chemistry

The structural framework of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid makes it a valuable starting material for the synthesis of various biologically active molecules.

Precursor for Anti-inflammatory and Analgesic Agents

The indole and oxindole cores are present in numerous non-steroidal anti-inflammatory drugs (NSAIDs). The aryl acetic acid moiety is a classic pharmacophore for cyclooxygenase (COX) enzyme inhibition. Research into derivatives of similar structures, such as (5,6-dialkoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid esters, has demonstrated significant anti-inflammatory and analgesic activities.[3] These compounds are believed to exert their effects through the inhibition of prostaglandin synthesis, key mediators in the inflammatory cascade.[4] (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid serves as an ideal scaffold for the development of novel NSAIDs, where the carboxylic acid can be modified to esters or amides to modulate potency, selectivity, and pharmacokinetic properties.

G A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins B->C D Inflammation & Pain C->D E (6-Methoxy-2-oxo-2,3-dihydro-1H- indol-3-yl)acetic acid Derivatives E->B Inhibition

Mechanism of action for derived anti-inflammatory agents.
Potential in the Synthesis of Neuroprotective Agents

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation.[5] The indole nucleus is a privileged scaffold in the design of neuroprotective agents due to its antioxidant properties and its presence in key endogenous molecules like serotonin and melatonin.[6] (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can be utilized as a starting material for the synthesis of compounds aimed at mitigating neurodegeneration. For instance, derivatives could be designed to inhibit enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of Parkinson's disease.[7] The synthesis of various indole derivatives has been explored for their potential to inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease.[8]

Applications in Other Chemical Industries

Beyond its role in medicinal chemistry, the indole scaffold is also important in other areas of the chemical industry.

  • Agrochemicals: Indole derivatives have been extensively studied and used as fungicides, insecticides, herbicides, and antibacterial agents in agriculture.[4][9] The structural features of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can be modified to develop new classes of pesticides.

  • Dyes and Pigments: The indole ring is the core structure of the ancient dye indigo. Modern synthetic chemistry has expanded the palette of indole-based dyes for various applications, including textiles and as sensitizers in solar cells.[10]

Experimental Protocols

General Handling and Storage
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[2] Keep away from oxidizing agents and strong bases.

Conclusion

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 885272-28-6) is a valuable and versatile intermediate in organic synthesis. Its utility spans from being a key building block for potential anti-inflammatory, analgesic, and neuroprotective agents to applications in the agrochemical and dye industries. The strategic location of its functional groups allows for a wide range of chemical modifications, making it a powerful tool for the creation of diverse molecular libraries for drug discovery and materials science research. A thorough understanding of its properties and reactivity is crucial for unlocking its full potential in these fields.

References

  • Mandal, S. K., et al. (2014). Synthesis and Biological Evaluation of (5,6-Dialkoxy-3-Oxo-2,3- Dihydro-1H-Inden-1-yl)Acetic Acid Esters as Anti-Inflammatory Agents with Much Reduced Gastrointestinal Ulcerogenic Potential. Indo American Journal of Pharmaceutical Research, 4(09).
  • MDPI. (2016). Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing. Available at: [Link]

  • Lecker, I., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(9), 3754-3771.
  • Pharma Innovation. CAS 885272-28-6 (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid. Available at: [Link]

  • PubMed. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available at: [Link]

  • Indian Academy of Sciences. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Available at: [Link]

  • ResearchGate. (2017). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,... Available at: [Link]

  • ACS Publications. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Available at: [Link]

  • TIB. (n.d.). Non-steroidal anti-inflammatory drugs. Available at: [Link]

  • ACS Publications. (2014). New Indole-Based Metal-Free Organic Dyes for Dye-Sensitized Solar Cells. Available at: [Link]

  • PubMed. (2025). Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]

  • MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available at: [Link]

  • PubMed. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Available at: [Link]

  • PubMed. (2005). Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Fischer Indole Synthesis of 6-Methoxyindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides an in-depth exploration of the Fischer indole synthesis for the preparation of 6-methoxyindole-3-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and offers practical insights to ensure a successful synthesis.

Introduction: The Significance of 6-Methoxyindole-3-Acetic Acid and the Fischer Indole Synthesis

6-Methoxyindole-3-acetic acid is a versatile indole derivative with significant applications in medicinal chemistry and biochemistry.[1] Its structural motif is found in molecules targeting a range of biological pathways, making it a valuable building block in drug discovery.[2][3] The indole scaffold is a prominent feature in numerous biologically active compounds.[3] This compound and its derivatives are explored for their potential as plant growth regulators, in neuroscience research for neuroprotective effects, and for their anti-inflammatory and antioxidant properties.[1]

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and robust method for constructing the indole ring system.[4] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3][4] Its enduring utility lies in its reliability and adaptability for creating a wide array of substituted indoles.

The Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the acid-catalyzed reaction between a phenylhydrazine and a carbonyl compound to form a phenylhydrazone. This is followed by tautomerization to an enamine, which then undergoes a[3][3]-sigmatropic rearrangement. The subsequent steps involve aromatization, cyclization, and elimination of ammonia to yield the final indole product.[4][5]

The key steps in the mechanism are:

  • Formation of Phenylhydrazone: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone.

  • Tautomerization to Ene-hydrazine: The resulting phenylhydrazone tautomerizes to the more reactive ene-hydrazine form.

  • [3][3]-Sigmatropic Rearrangement: This is the crucial step where a new carbon-carbon bond is formed, leading to a di-imine intermediate.

  • Aromatization: The intermediate readily aromatizes to restore the stable benzene ring.

  • Intramolecular Cyclization: The amino group attacks the imine carbon to form a five-membered ring.

  • Elimination of Ammonia: Finally, acid-catalyzed elimination of an ammonia molecule results in the formation of the indole ring.[5]

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone + Ketone/Aldehyde (Acid Catalyst) Ketone_Aldehyde Ketone_Aldehyde Ene_hydrazine Ene_hydrazine Phenylhydrazone->Ene_hydrazine Tautomerization Di_imine Di_imine Ene_hydrazine->Di_imine [3,3]-Sigmatropic Rearrangement Aromatized_Intermediate Aromatized_Intermediate Di_imine->Aromatized_Intermediate Aromatization Cyclized_Intermediate Cyclized_Intermediate Aromatized_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Indole Indole Cyclized_Intermediate->Indole - NH3

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol for the Synthesis of 6-Methoxyindole-3-acetic acid

This protocol details the synthesis of 6-methoxyindole-3-acetic acid from 4-methoxyphenylhydrazine hydrochloride and levulinic acid.

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Methoxyphenylhydrazine hydrochloride19501-58-7C₇H₁₁ClN₂O174.63Starting material.[6]
Levulinic acid123-76-2C₅H₈O₃116.12Starting material.[7]
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Solvent and acid catalyst.
Ethanol64-17-5C₂H₆O46.07Solvent for recrystallization.
Sodium Hydroxide1310-73-2NaOH40.00Used for hydrolysis.
Hydrochloric Acid7647-01-0HCl36.46Used for acidification.
Step-by-Step Synthesis Protocol

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenylhydrazine hydrochloride and levulinic acid in glacial acetic acid.[8]

  • Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.

  • Cool the reaction mixture, which should cause the hydrazone to precipitate.

  • Collect the precipitated hydrazone by filtration and wash with a suitable solvent to remove impurities.

Step 2: Indolization

  • Add the dried hydrazone to a refluxing solution of an appropriate acid catalyst, such as a mixture of sulfuric acid in ethanol or polyphosphoric acid.[8]

  • Continue to heat the mixture under reflux for several hours to facilitate the cyclization and formation of the indole ring.[2][8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Hydrolysis and Purification

  • Once the indolization is complete, subject the crude product to alkaline hydrolysis by refluxing with an aqueous solution of sodium hydroxide. This will convert any ester intermediates to the desired carboxylic acid.[2][8]

  • After hydrolysis, cool the reaction mixture and acidify it with hydrochloric acid to precipitate the crude 6-methoxyindole-3-acetic acid.[2][9]

  • Collect the crude product by filtration, wash with water until neutral, and then purify by recrystallization from a suitable solvent like ethanol.[2][9]

Experimental_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_workup Workup and Purification cluster_product Final Product Reagent1 4-Methoxyphenylhydrazine Hydrochloride Step1 Hydrazone Formation (Reflux) Reagent1->Step1 Reagent2 Levulinic Acid Reagent2->Step1 Solvent_Catalyst Glacial Acetic Acid Solvent_Catalyst->Step1 Step2 Indolization (Acid Catalyst, Reflux) Step1->Step2 Step3 Hydrolysis (NaOH, Reflux) Step2->Step3 Workup1 Acidification (HCl) Step3->Workup1 Workup2 Filtration Workup1->Workup2 Workup3 Recrystallization (Ethanol) Workup2->Workup3 Product 6-Methoxyindole-3-acetic acid Workup3->Product

Caption: Experimental Workflow for the Synthesis.

Characterization of 6-Methoxyindole-3-acetic acid

The successful synthesis of 6-methoxyindole-3-acetic acid should be confirmed through various analytical techniques.

PropertyExpected Value
Appearance Off-white to light yellow solid.[10]
Melting Point 163-164 °C.[8][10]
Molecular Formula C₁₁H₁₁NO₃.[8]
Molecular Weight 205.21 g/mol .[8]
¹H NMR Characteristic peaks for the indole ring protons, the methoxy group, and the acetic acid side chain.
IR Spectroscopy Peaks corresponding to N-H stretching, C=O stretching of the carboxylic acid, and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications of 6-Methoxyindole-3-acetic acid

6-Methoxyindole-3-acetic acid is a compound of interest in several scientific domains:

  • Medicinal Chemistry: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, including anti-cancer and neuroprotective agents.[1][3]

  • Plant Biology: As a derivative of indole-3-acetic acid (a natural auxin), it is investigated for its effects on plant growth and development.[1]

  • Biochemical Research: It is used as a tool to study the biological roles of indole derivatives and their interactions with various enzymes and receptors.[1]

Safety and Handling

It is crucial to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • Acids: Glacial acetic acid and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.

    • Sodium Hydroxide: A corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

    • Organic Solvents: Ethanol is flammable. Keep away from open flames and heat sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of hydrazone Incomplete reaction; incorrect stoichiometry; impure starting materials.Ensure accurate measurement of reagents; check the purity of starting materials; extend the reflux time.
Low yield of indole Inefficient cyclization; decomposition of intermediates.Optimize the acid catalyst and reaction temperature; monitor the reaction closely by TLC to avoid over-running.
Incomplete hydrolysis Insufficient base; short reaction time.Use a sufficient excess of sodium hydroxide; increase the reflux time for the hydrolysis step.
Product is impure after recrystallization Inappropriate recrystallization solvent; presence of persistent impurities.Try a different solvent or a solvent mixture for recrystallization; consider purification by column chromatography.[12]

References

  • 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem. (URL: [Link])

  • CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google P
  • Fischer Indole Synthesis - YouTube. (URL: [Link])

  • Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google P
  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])

  • KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google P
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock - MDPI. (URL: [Link])

  • 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem. (URL: [Link])

  • Selective Valorization of Bio‐derived Levulinic Acid and Its Derivatives into Hydrocarbons and Biochemicals by Using Hydrosilylation - ResearchGate. (URL: [Link])

  • The Fischer Indole synthesis: reaction mechanism tutorial - YouTube. (URL: [Link])

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In Vitro Assay Compendium for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Oxindole Scaffold

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is a synthetic molecule featuring the oxindole core structure. The indole and oxindole scaffolds are privileged structures in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. The structural similarity of the target compound to known inhibitors of key cellular processes suggests its potential as a therapeutic agent. For instance, various oxindole derivatives have been identified as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of the cell cycle[5]. Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime target for anticancer drug development[6]. Furthermore, indole acetic acid derivatives have been explored for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes[7].

This comprehensive guide provides a suite of detailed in vitro assays and protocols designed to elucidate the biological activity of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals to systematically evaluate the compound's potential cytotoxic, anti-proliferative, and enzyme-inhibitory activities. Each protocol is presented with the underlying scientific principles, step-by-step instructions, and guidance on data analysis to ensure robust and reproducible results.

Section 1: Foundational Cytotoxicity and Cell Proliferation Assays

A primary step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. These foundational assays provide essential information on the compound's potency and therapeutic window.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[8]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[8][9]. The amount of formazan produced is proportional to the number of viable cells.

This assay is a rapid and high-throughput method to determine the concentration-dependent cytotoxic effects of the test compound. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is a key parameter derived from this assay[3][10].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[11].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals[12].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[9].

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis[3][13].

BrdU Assay for Cell Proliferation

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, providing a direct assessment of cell proliferation[14][15]. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle[14][15]. The incorporated BrdU can then be detected with a specific antibody[16].

This assay complements the MTT assay by specifically quantifying the inhibition of cell division. It is particularly useful for distinguishing between cytotoxic and cytostatic effects of a compound.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM and incubate.

  • Fixation and Denaturation: After incubation, remove the medium, and fix the cells with a fixing solution. Then, add a denaturing solution to expose the incorporated BrdU.

  • Antibody Incubation: Wash the cells and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). Incubate for 90 minutes at room temperature.

  • Substrate Addition: Wash the wells and add the substrate solution. The enzyme will catalyze a color change.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

AssayCell LineIncubation Time (h)Hypothetical IC50 (µM)
MTTHeLa4815.2
MTTA5494825.8
BrdUHeLa4812.5
BrdUA5494821.3

Section 2: Delving into the Mechanism of Action: Cell Cycle and Apoptosis Assays

To understand how (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid exerts its cytotoxic or anti-proliferative effects, it is crucial to investigate its impact on the cell cycle and its ability to induce programmed cell death (apoptosis).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[17][18]. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell[17][18].

This assay can reveal if the compound induces cell cycle arrest at a specific phase, which is a common mechanism for many anticancer drugs, including CDK inhibitors[6].

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the test compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C[19][20].

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL)[21]. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

G

Caption: Hypothetical inhibition of the CDK2 pathway by the test compound.

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A complex. The amount of ATP consumed in the reaction is quantified using a luciferase-based assay.[1][22]

  • Reagent Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and a CDK substrate peptide.[23]

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control inhibitor and a no-inhibitor control.

  • Enzyme Addition: Add the purified recombinant CDK2/Cyclin A2 enzyme to the wells to initiate the kinase reaction.[24]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[23]

  • ATP Detection: Add a reagent (e.g., Kinase-Glo®) to stop the reaction and measure the remaining ATP via a luminescent signal.[1][22]

  • Luminescence Measurement: Read the luminescence using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed).

In Vitro COX-2 Enzyme Inhibition Assay

COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins.[25] Inhibition of COX-2 is a common strategy for treating inflammation and pain.[25]

This assay can be performed using a colorimetric or fluorometric method to detect the product of the COX-2 reaction, typically prostaglandin E2 (PGE2).[7][26][27][28]

  • Inhibitor Incubation: In a 96-well plate, add the test compound at various concentrations, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and a vehicle control to wells containing reaction buffer, heme, and human recombinant COX-2 enzyme.[26] Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.[26]

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., stannous chloride).[26]

  • Product Detection: Quantify the amount of PGE2 produced using a specific ELISA kit or a fluorometric probe that reacts with the intermediate product, prostaglandin G2.[25][27]

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

In Vitro Tubulin Polymerization Assay

Microtubules, polymers of tubulin, are essential for cell division. Compounds that interfere with tubulin polymerization can be effective anticancer agents. This can be measured by monitoring the change in turbidity of a tubulin solution.[5][29][30]

  • Reagent Preparation: Prepare a tubulin solution in a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a known tubulin polymerization inhibitor (e.g., colchicine) and a promoter (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Turbidity Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.[31] An increase in absorbance indicates tubulin polymerization.

The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid. By systematically evaluating its effects on cell viability, proliferation, cell cycle progression, apoptosis, and specific enzyme activities, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy studies in animal models, and preclinical safety and toxicology assessments. The versatility of the oxindole scaffold suggests that this compound could be a promising lead for the development of novel therapeutics.

References

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  • National Center for Biotechnology Information. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • IMR Press. (2020). Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Retrieved from [Link]

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  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2014). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

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  • ResearchGate. (2019). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Retrieved from [Link]

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Application Notes and Protocols: Assessing Cell Viability with 6-Methoxyindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 6-Methoxyindole-3-acetic Acid in Cellular Research

6-Methoxyindole-3-acetic acid, a derivative of the well-known phytohormone indole-3-acetic acid (IAA), is a versatile compound with growing interest in pharmaceutical and biochemical research.[1] While its parent compound, IAA, is extensively studied for its role in plant growth and its potential as an anticancer agent, the introduction of a methoxy group at the 6-position is anticipated to modulate its biological activity, potentially enhancing its therapeutic efficacy and selectivity.[2][3]

This application note provides a comprehensive guide for researchers on utilizing 6-methoxyindole-3-acetic acid in cell viability assays. We will delve into the scientific rationale behind the protocol, a detailed step-by-step methodology for an MTT-based cell viability assay, and an exploration of the compound's potential mechanism of action.

Scientific Integrity & Logic: Understanding the "Why" Behind the "How"

The cytotoxic potential of indole-3-acetic acid and its derivatives is often linked to their ability to induce oxidative stress within cells.[3] In the presence of peroxidases, such as horseradish peroxidase (HRP), IAA can be oxidized to generate reactive free radicals.[4][5] These radicals can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately triggering apoptosis (programmed cell death).[2][4] While the precise signaling pathways for 6-methoxyindole-3-acetic acid are still under investigation, it is hypothesized to follow a similar mechanism, potentially with altered potency.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8] This assay is a robust tool for evaluating the cytotoxic effects of compounds like 6-methoxyindole-3-acetic acid.

Experimental Protocol: A Step-by-Step Guide to a Cell Viability Assay using 6-Methoxyindole-3-acetic Acid

This protocol is a guideline for performing a cell viability assay using the MTT method. Optimization of parameters such as cell seeding density, compound concentration, and incubation time is crucial for achieving reliable and reproducible results.[9]

Materials and Reagents
  • 6-Methoxyindole-3-acetic acid (store at 2-8°C)[10]

  • Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[2]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol
  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6-methoxyindole-3-acetic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 1 µM to 100 µM) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of 6-methoxyindole-3-acetic acid to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[2]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizing the Workflow

Cell_Viability_Assay_Workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding (1x10^4 cells/well) compound_prep Prepare 6-Methoxyindole- 3-acetic Acid Dilutions treatment Treat Cells with Compound (24-72h incubation) compound_prep->treatment add_mtt Add MTT Reagent (2-4h incubation) treatment->add_mtt solubilize Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & Determine IC50 read_absorbance->calculate_viability

Caption: A streamlined workflow for assessing cell viability using 6-methoxyindole-3-acetic acid.

Mechanism of Action: A Look into Cellular Pathways

The cytotoxic effects of indole-3-acetic acid are often attributed to the generation of reactive oxygen species (ROS) through peroxidase-mediated oxidation.[4][11] This leads to oxidative stress, a condition that can damage cellular components and activate apoptotic pathways.

Mechanism_of_Action Hypothesized Mechanism of Action cluster_compound Compound Activation cluster_stress Cellular Stress cluster_damage Cellular Damage & Response compound 6-Methoxyindole- 3-acetic Acid peroxidase Cellular Peroxidases compound->peroxidase Oxidation ros Reactive Oxygen Species (ROS) Generation peroxidase->ros oxidative_stress Oxidative Stress ros->oxidative_stress damage Damage to DNA, Lipids, Proteins oxidative_stress->damage apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis

Caption: A proposed pathway for 6-methoxyindole-3-acetic acid-induced cytotoxicity.

Data Presentation: Establishing a Baseline for Your Experiments

The following table provides a hypothetical starting point for concentration ranges to be tested in a cell viability assay with 6-methoxyindole-3-acetic acid. The actual IC50 values will be cell-line dependent and must be determined experimentally.

ParameterRecommended Starting RangeRationale
Concentration Range 0.1 µM - 100 µMThis broad range is likely to encompass the IC50 values for many cancer cell lines, based on data from similar indole derivatives.[2]
Incubation Time 24, 48, and 72 hoursAssessing multiple time points allows for the determination of time-dependent cytotoxic effects.
Cell Seeding Density 5,000 - 15,000 cells/wellOptimal seeding density ensures that cells are in the logarithmic growth phase during the experiment and that the MTT signal is within the linear range of the assay.[9]

Trustworthiness: Ensuring a Self-Validating System

To ensure the reliability and validity of your results, it is essential to incorporate the following controls and considerations into your experimental design:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to confirm that the assay system is responsive to cytotoxic effects.

  • Vehicle Control: This is crucial to account for any effects of the solvent (e.g., DMSO) on cell viability.

  • Blank Control: Wells containing only the culture medium are used to subtract the background absorbance.

  • Replicates: Perform each experiment with at least three technical replicates to ensure the precision of your results and repeat the entire experiment on different days to confirm reproducibility.

  • Linearity of the Assay: Confirm that the MTT signal is linear with the number of cells seeded for your specific cell line. This validates that the assay is accurately reflecting cell number.

  • Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to observe any morphological changes indicative of cytotoxicity.

By adhering to this detailed protocol and incorporating the principles of scientific integrity, researchers can confidently assess the impact of 6-methoxyindole-3-acetic acid on cell viability, contributing to the growing body of knowledge on this promising compound.

References

  • Tsujii, M., et al. (2015). Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines. Journal of Gastroenterology and Hepatology, 30(2), 293-299. Retrieved from [Link]

  • Chen, Y. T., et al. (2006). Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells. Oncology Reports, 15(4), 933-938. Retrieved from [Link]

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  • ResearchGate. (n.d.). IC50 (µg/mL) values from in vitro assays of different Ammodaucus leucotrichus extracts using AChE, LOX, DPPH assays. Retrieved from [Link]

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Guide to the Preparation of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid Solutions for Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is an oxindole derivative with a structure that suggests potential biological activity, making it a compound of interest in various research fields, including medicinal chemistry and cell biology.[1][2][3] Proper and consistent dissolution is the foundational first step for any successful in vitro or in vivo study, as insolubility can lead to inaccurate concentration measurements, precipitation in assays, and unreliable experimental outcomes.

This technical guide, written from the perspective of a senior application scientist, provides a detailed examination of the compound's physicochemical properties and offers robust, field-proven protocols for its dissolution. The focus is on explaining the scientific rationale behind each methodological choice, ensuring researchers can prepare stable and homogenous solutions tailored to their specific experimental needs.

Section 1: Physicochemical Profile & Solubility Rationale

Understanding the molecular characteristics of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is critical to selecting an appropriate dissolution strategy. The molecule's structure, particularly the presence of a carboxylic acid group, dictates its behavior in different solvents and pH environments.

Core Causality: The compound is a weak acid. The predicted pKa of approximately 4.18 is the most important parameter influencing its solubility.[4]

  • At pH < 4.18: The carboxylic acid group is predominantly protonated (in its -COOH form). This neutral form is less polar and thus exhibits poor solubility in aqueous solutions.

  • At pH > 4.18: The carboxylic acid group is deprotonated (in its -COO⁻ form), forming a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in aqueous media like buffers and cell culture media.

This pH-dependent solubility is the key principle behind the protocols described in this guide.

Table 1: Key Physicochemical Properties

Property Value Source
IUPAC Name (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid [5]
CAS Number 885272-28-6 [4][5]
Molecular Formula C₁₁H₁₁NO₄ [5]
Molecular Weight 221.21 g/mol [5]
Predicted pKa 4.18 ± 0.10 [4]
Appearance Solid (typically a crystalline powder) -

| Recommended Storage | 2-8°C |[4] |

Section 2: Pre-Dissolution Handling & Best Practices

Meticulous preparation before adding any solvent is essential for accuracy and safety.

  • Safety First: Always handle the compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Equilibration: Before opening, allow the vial containing the compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can affect its stability and weighing accuracy.

  • Collect All Material: If the compound is a lyophilized powder, briefly centrifuge the sealed vial (e.g., 1,000 x g for 1 minute) to ensure all the material is collected at the bottom.[6] This is crucial for accurately preparing stock solutions of a known concentration.

Section 3: Dissolution Protocols

The choice of protocol depends on the experimental requirements, particularly the tolerance for organic solvents and the desired final concentration.

Rationale: Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective for dissolving many indole derivatives.[7][8] This method is ideal for creating a high-concentration primary stock that can be serially diluted into aqueous buffers or cell culture media for experiments.

Step-by-Step Methodology:

  • Calculate the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Calculation Example for 10 mM Stock:

      • Mass (mg) = 10 mmol/L * 0.001 L * 221.21 g/mol * 1000 mg/g = 2.21 mg for 1 mL of stock.

  • Carefully weigh the calculated mass of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.

  • Add the appropriate volume of high-purity, anhydrous DMSO directly to the vial.

  • Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[9][10] Gentle warming (up to 37°C) can also be applied if necessary.

  • Once fully dissolved, the clear stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots tightly sealed at -20°C or -80°C for long-term stability.

Rationale: This protocol details the critical step of diluting the DMSO stock into your final experimental medium. The key objective is to avoid precipitation while keeping the final DMSO concentration non-toxic to cells (typically below 0.5%, and ideally below 0.1%).

Step-by-Step Methodology:

  • Prepare the required volume of the final aqueous buffer (e.g., PBS, HBSS, or cell culture medium).

  • While gently vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock solution drop-by-drop. This rapid mixing is crucial to prevent the compound from precipitating out of the solution as it encounters the aqueous environment.

  • Ensure the final concentration of DMSO is below the tolerance level for your specific assay or cell line.

  • Crucial Control: Always prepare a "vehicle control" solution containing the same final concentration of DMSO in the aqueous buffer but without the compound. This allows you to differentiate the effects of the compound from any effects of the solvent.

Rationale: For experiments where organic solvents are unacceptable, the acidic nature of the compound can be leveraged for direct dissolution. By using a buffer with a pH significantly above the compound's pKa (~4.18), the compound is converted into its more soluble salt form.[11]

Step-by-Step Methodology:

  • Weigh the required mass of the compound.

  • Add a physiological buffer with a pH of 7.2-7.4 (e.g., PBS).

  • Mix vigorously. Dissolution may be slow.

  • To facilitate dissolution, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 15-30 minutes until all solid material has dissolved.

  • Once dissolved, sterile-filter the solution (using a 0.22 µm filter) if it is intended for cell culture applications.

  • Use this solution fresh. It is not recommended to store aqueous solutions for more than one day, as the compound's stability in these conditions may be limited.[7]

Section 4: Troubleshooting

Table 2: Common Dissolution Issues and Solutions

Issue Potential Cause Recommended Solution & Rationale
Compound fails to dissolve in organic solvent. Insufficient solvent volume or low-quality solvent. Increase the solvent volume to lower the concentration. Ensure the use of high-purity, anhydrous DMSO. Apply sonication or gentle warming.[10]
Precipitation occurs when diluting DMSO stock into aqueous buffer. The compound is crashing out of solution due to poor miscibility. 1. Increase Mixing: Add the stock solution slowly to the aqueous buffer while vigorously vortexing. 2. Increase Dilution Volume: Use a larger final volume of aqueous buffer. 3. Use a Surfactant: For in vivo preparations, consider formulations with surfactants like Tween-80 or solubilizers like PEG300.[9][10]

| Aqueous solution appears cloudy after direct dissolution. | Incomplete dissolution or presence of insoluble impurities. | 1. Verify pH: Ensure the buffer pH is > 6.0. 2. Increase Energy Input: Continue sonication or gentle warming. 3. Filter: If cloudiness persists, it may be due to impurities. Centrifuge the solution and use the supernatant, or filter through a 0.22 µm filter. |

Section 5: Visualization of Experimental Workflows

The following diagrams illustrate the decision-making process and procedural steps for preparing solutions of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.

G start_node Start: Need to Dissolve Compound decision_node Is an organic solvent (e.g., DMSO) acceptable? start_node->decision_node protocol_node_dmso Use Protocol 1: Dissolve in DMSO to create a high-concentration stock. decision_node->protocol_node_dmso  Yes protocol_node_aq Use Protocol 3: Directly dissolve in a basic aqueous buffer (pH > 6). decision_node->protocol_node_aq No   protocol_node protocol_node end_node end_node end_node_dmso Dilute into media (Protocol 2) protocol_node_dmso->end_node_dmso end_node_aq Use fresh solution protocol_node_aq->end_node_aq

Caption: Solvent Selection Workflow Diagram.

Caption: Stock & Working Solution Preparation Workflow.

References

  • CAS 885272-28-6 (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid. YM BIOTECH. [Link]

  • Method for dissolving plant growth regulator. (2019-09-04). Zhengzhou Delong Chemical Co., Ltd. [Link]

  • Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. National Institutes of Health. [Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. (2023-03-07). MDPI. [Link]

  • How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage? (2023-06-27). ResearchGate. [Link]

  • Morita-Baylis-Hillman Adduct 2-(3-Hydroxy-2-oxoindolin-3-yl)acrylonitrile (ISACN) Modulates Inflammatory Process In vitro and In vivo. (2020-11-24). PubMed. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022-07-26). PubMed Central. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2018-02-14). MDPI. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022-08-16). PubMed Central. [Link]

  • Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. (2025-11-10). PubMed. [Link]

  • N-(2-(3-hydroxy-5-methoxy-2-oxoindolin-3-yl)ethyl)acetamide. Veeprho. [Link]

Sources

Analytical methods for 6-methoxyindole-3-acetic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of 6-Methoxyindole-3-acetic Acid

Authored by: A Senior Application Scientist

Introduction

6-Methoxyindole-3-acetic acid (6-MeO-IAA) is an indole derivative with significant research interest in medicinal chemistry and drug development due to its structural similarity to endogenous signaling molecules and potential therapeutic applications, including in oncology.[1] As with any compound intended for pharmaceutical or research applications, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This guide provides a comprehensive overview of the key analytical methodologies for the characterization of 6-MeO-IAA, offering detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-MeO-IAA is crucial for the development of appropriate analytical methods, particularly for chromatography and spectroscopy.

PropertyValueSource
IUPAC Name 2-(6-methoxy-1H-indol-3-yl)acetic acid[1]
CAS Number 103986-22-7[1][2]
Molecular Formula C₁₁H₁₁NO₃[1][2]
Molecular Weight 205.21 g/mol [1][2]
Melting Point 163-164 °C[1]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in ethanol, methanol, and DMSO. Sparingly soluble in chloroform and insoluble in water.[1]

Analytical Workflow for 6-MeO-IAA Characterization

The comprehensive characterization of 6-MeO-IAA involves a multi-technique approach to confirm its structure and assess its purity. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Spectroscopic Identity Sample Sample HPLC_UV HPLC-UV (Purity & Quantification) Sample->HPLC_UV LC_MS LC-MS (Molecular Weight Confirmation) Sample->LC_MS NMR_1H 1H NMR (Proton Environment) Sample->NMR_1H NMR_13C 13C NMR (Carbon Skeleton) Sample->NMR_13C UV_Vis UV-Vis Spectroscopy (Chromophore Identity) Sample->UV_Vis Final_Report Certificate of Analysis HPLC_UV->Final_Report LC_MS->Final_Report NMR_1H->Final_Report NMR_13C->Final_Report UV_Vis->Final_Report

Caption: A typical analytical workflow for the comprehensive characterization of 6-methoxyindole-3-acetic acid.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of 6-MeO-IAA and for its quantification. This technique separates compounds based on their hydrophobicity, making it ideal for indole derivatives.

Principle of RP-HPLC

In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. 6-MeO-IAA, being a moderately polar molecule, will partition between the stationary and mobile phases. By gradually increasing the organic solvent content in the mobile phase (a gradient), compounds are eluted from the column in order of increasing hydrophobicity. A UV detector is commonly used for detection, as the indole ring possesses a strong chromophore.

Detailed Protocol for RP-HPLC Analysis

This protocol is designed for the purity determination and quantification of 6-MeO-IAA.

1. Materials and Reagents:

  • 6-Methoxyindole-3-acetic acid reference standard (≥98% purity)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Acetic acid (Glacial, analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase A: 0.3% acetic acid in water.[4]

  • Mobile Phase B: 0.3% acetic acid in 90% methanol.[4]

  • Diluent: Methanol/Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 6-MeO-IAA reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 6-MeO-IAA sample and dissolve in 100 mL of diluent.

4. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for separation of moderately polar compounds.
Mobile Phase Gradient of A and BProvides good separation of the main peak from potential impurities.
Gradient Program 0-5 min: 10% B, 5-20 min: 10-90% B, 20-25 min: 90% B, 25-30 min: 10% BA standard gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA suitable volume to avoid peak distortion.
Detection Wavelength 280 nmIndole derivatives have a characteristic absorbance around this wavelength.

5. Data Analysis:

  • Purity Assessment: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Quantification (Assay): The concentration of the sample is determined by comparing its peak area to that of the reference standard.

    • Concentration_sample = (Area_sample / Area_standard) x Concentration_standard

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous structural confirmation of 6-MeO-IAA.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For 6-MeO-IAA, this provides a precise molecular weight, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) that is well-suited for this molecule.

Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a 10 µg/mL solution of 6-MeO-IAA in methanol.

  • Instrumentation: Use an LC-MS system equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer or perform an LC separation with a suitable gradient.

  • Ionization Mode: Acquire spectra in both positive and negative ion modes.

  • Expected Results:

    • Positive Ion Mode: Expect a prominent peak at m/z 206.07, corresponding to the protonated molecule [M+H]⁺.

    • Negative Ion Mode: Expect a prominent peak at m/z 204.06, corresponding to the deprotonated molecule [M-H]⁻.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C). It is the most powerful technique for unambiguous structure elucidation.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of 6-MeO-IAA in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like COSY and HSQC can be performed for more detailed assignments.

  • Expected Chemical Shifts (based on the structure and data for similar compounds): [5]

    • ¹H NMR (DMSO-d₆):

      • ~10.8 ppm (s, 1H, indole N-H)

      • ~12.0 ppm (s, 1H, carboxylic acid O-H)

      • ~6.5-7.5 ppm (m, 4H, aromatic protons)

      • ~3.7 ppm (s, 3H, methoxy -OCH₃)

      • ~3.6 ppm (s, 2H, methylene -CH₂-)

    • ¹³C NMR (DMSO-d₆):

      • ~173 ppm (C=O, carboxylic acid)

      • ~155 ppm (C-OCH₃, aromatic)

      • ~100-138 ppm (aromatic carbons)

      • ~55 ppm (-OCH₃)

      • ~31 ppm (-CH₂-)

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The indole ring of 6-MeO-IAA contains a chromophore that absorbs UV light at characteristic wavelengths (λ_max).

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a 10 µg/mL solution of 6-MeO-IAA in methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Spectrum Acquisition: Scan the sample from 200 to 400 nm using methanol as a blank.

  • Expected Results: The UV spectrum of indole derivatives in a neutral solvent typically shows two main absorption bands. For 6-MeO-IAA, expect λ_max values around 220 nm and 280 nm.[6]

Structure of 6-Methoxyindole-3-acetic Acid

Caption: Chemical structure of 6-methoxyindole-3-acetic acid.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 6-methoxyindole-3-acetic acid. The combination of chromatographic and spectroscopic techniques ensures the verification of its identity, purity, and quality, which is essential for its application in research and drug development. Adherence to these protocols will enable scientists to generate reliable and reproducible data.

References

  • 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986. PubChem. Available from: [Link]

  • UV/Vis spectra of indole-3-acetic acid (1; 1, 3) and its complex with... ResearchGate. Available from: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available from: [Link]

  • UV-Vis Spectroscopy and Chemometrics for the Monitoring of Organosolv Pretreatments. Semantic Scholar. Available from: [Link]

  • HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. Available from: [Link]

  • BMRB entry bmse000177 - Indole-3-acetic Acid. BMRB. Available from: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry. Available from: [Link]

  • Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. ResearchGate. Available from: [Link]

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Troubleshooting & Optimization

Troubleshooting low purity of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity of this compound. The following guides and FAQs are structured to provide in-depth technical assistance, drawing from established synthetic methodologies and purification principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid and what are the critical steps affecting purity?

The most prevalent and versatile method for synthesizing the core indole structure of this molecule is the Fischer Indole Synthesis .[1][2][3][4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. Typically, the synthesis proceeds through the following key stages, each presenting unique challenges to the final purity of the product:

  • Hydrazone Formation: Condensation of 4-methoxyphenylhydrazine with a suitable carbonyl compound, such as diethyl 2-oxoglutarate. Incomplete reaction or side reactions at this stage can introduce impurities that are carried through the synthesis.

  • Fischer Indole Synthesis (Cyclization): The acid-catalyzed intramolecular cyclization of the hydrazone to form the indole nucleus. This step is often the most critical for purity, as it can lead to the formation of isomeric and other byproducts.[1]

  • Hydrolysis: Saponification of the resulting ester to the final carboxylic acid. Incomplete hydrolysis will leave unreacted starting material, while harsh basic conditions can potentially lead to degradation of the indole ring.[1]

A visual representation of a common synthetic approach is provided below:

Synthesis_Workflow cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Fischer Indole Synthesis cluster_2 Stage 3: Hydrolysis 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Hydrazone Hydrazone 4-Methoxyphenylhydrazine->Hydrazone Condensation Diethyl_2_oxoglutarate Diethyl_2_oxoglutarate Diethyl_2_oxoglutarate->Hydrazone Indole_diester Indole_diester Hydrazone->Indole_diester Acid-catalyzed cyclization Final_Product (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL) -acetic acid Indole_diester->Final_Product Saponification & Decarboxylation

Caption: General synthetic workflow for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.

Troubleshooting Guides

Problem 1: My final product shows multiple spots on TLC/HPLC, indicating low purity. What are the likely impurities?

Low purity is a common challenge, and identifying the impurities is the first step toward effective purification. Below is a table summarizing the most probable impurities, their origin, and key identification markers.

Impurity Potential Origin Key Identification Markers Proposed Mitigation Strategy
Starting Materials Incomplete reaction during hydrazone formation, cyclization, or hydrolysis.Signals corresponding to 4-methoxyphenylhydrazine, diethyl 2-oxoglutarate, or the intermediate indole diester in NMR and MS analysis.Ensure complete reaction by optimizing reaction time, temperature, and stoichiometry. Monitor reaction progress by TLC or LC-MS.[1]
Positional Isomers (e.g., 5- and 7-methoxy) Impurities in the starting 4-methoxyphenylhydrazine or non-regioselective cyclization.Subtle shifts in NMR spectra, particularly in the aromatic region. May co-elute with the desired product in chromatography.Use highly pure starting materials. Optimize cyclization conditions (acid catalyst, temperature) to favor the desired isomer.[3]
Chlorinated Byproducts Use of hydrochloric acid (especially in ethanol) as the catalyst in the Fischer indole synthesis.[6]A molecular ion peak in the mass spectrum corresponding to the addition of a chlorine atom and loss of a methoxy group.Avoid using HCl in ethanol as the catalyst. Alternative acid catalysts include sulfuric acid, polyphosphoric acid, or Lewis acids like ZnCl₂.[3]
Incompletely Cyclized Hydrazones Insufficient acid concentration, low temperature, or short reaction time during the Fischer indole synthesis.Presence of characteristic hydrazone signals in the NMR spectrum and a molecular ion peak corresponding to the uncyclized intermediate.Increase acid catalyst concentration, elevate the reaction temperature, or prolong the reaction time.
Decarboxylation Product (6-Methoxyskatole) Harsh acidic or high-temperature conditions during synthesis or workup.[1]Absence of the carboxylic acid and acetic acid methylene protons in the NMR spectrum. A significantly different retention time in HPLC.Employ milder reaction and workup conditions. Avoid excessive heating, especially in the presence of strong acids.
Problem 2: My product has an oily or discolored appearance and is difficult to crystallize.

An oily or discolored product often indicates the presence of persistent impurities that can inhibit crystallization.

Initial Diagnostic Steps:

  • TLC/HPLC Analysis: Assess the complexity of the impurity profile. A single major impurity will require a different approach than multiple minor ones.

  • NMR Spectroscopy: Obtain a proton NMR spectrum of the crude product. The presence of broad signals or signals in the aliphatic region that do not correspond to the product may indicate polymeric or oily impurities.

Troubleshooting Workflow:

Crystallization_Troubleshooting Start Oily/Discolored Product Wash Wash with non-polar solvent (e.g., hexane, heptane) Start->Wash Charcoal Treat with activated charcoal in a suitable solvent Wash->Charcoal If discoloration persists Recrystallize Attempt recrystallization from a screened solvent system Charcoal->Recrystallize Column Perform column chromatography Recrystallize->Column If purity is still low or crystallization fails Success Pure Crystalline Product Recrystallize->Success If successful Column->Success

Caption: Decision-making workflow for troubleshooting difficult crystallizations.

Detailed Explanations:

  • Washing with a Non-Polar Solvent: Oily impurities are often non-polar. Washing the crude solid with a solvent like hexane or heptane can selectively remove these without dissolving a significant amount of the desired polar product.[7]

  • Activated Charcoal Treatment: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the high molecular weight colored compounds, which can then be removed by hot filtration.[7]

  • Recrystallization Solvent Screening: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/heptane, and acetone/water.[8][9][10]

  • Column Chromatography: If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a good starting point for purifying indole derivatives.[7][8]

Problem 3: I am observing an unexpected byproduct that I cannot identify.

When faced with an unknown byproduct, a combination of analytical techniques is necessary for structural elucidation.

Recommended Analytical Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the byproduct to obtain its molecular formula.

  • 1D and 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments will help establish the connectivity of protons and carbons, allowing for the piecing together of the molecular structure.

  • Comparison with Literature Data: Search scientific databases for known byproducts of the Fischer indole synthesis, particularly with methoxy-substituted phenylhydrazones. "Abnormal" Fischer indole synthesis products, such as chlorinated indoles, are documented under certain conditions.[6]

Mechanistic Insight into a Common "Abnormal" Product:

The formation of chlorinated byproducts when using HCl in ethanol is a known side reaction for methoxy-substituted phenylhydrazones. This is believed to occur via a competing cyclization pathway where the methoxy group is lost and a chloride ion from the reaction medium is incorporated onto the aromatic ring.[6] Understanding such potential side reactions is key to avoiding them through the appropriate choice of reagents.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Gradually add more hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: General Procedure for Column Chromatography
  • Stationary Phase and Eluent Selection: Start with silica gel as the stationary phase. Use TLC to determine a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between the product and impurities (target Rf of the product is typically 0.2-0.3).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the powder to the column.[7]

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[7]

References

  • BenchChem. (2025). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: 2-(6-methoxy-1H-indol-3-yl)
  • ChemicalBook. (n.d.). 5-Methoxyindole-3-acetic acid(3471-31-6) 13C NMR spectrum. ChemicalBook. Retrieved January 26, 2026.
  • ResearchGate. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
  • BenchChem. (2025).
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Technical Support Center: Strategies for Preventing Co-precipitation of Isomeric Impurities in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of isomeric impurity co-precipitation. Achieving high purity is paramount in pharmaceutical synthesis, and isomers—molecules with the same formula but different structures—pose a unique and persistent challenge. This resource provides in-depth, experience-based answers and troubleshooting protocols to help you proactively prevent and retroactively solve issues of isomeric co-precipitation.

Section 1: Understanding the Problem - FAQs about Isomeric Co-precipitation

This section addresses the fundamental principles governing the co-precipitation of isomers. A clear understanding of the "why" is the first step toward developing an effective solution.

Q1: What is co-precipitation and why is it a significant problem for isomeric impurities?

Co-precipitation is the unintended precipitation of substances that are typically soluble under the conditions employed.[1] In the context of pharmaceutical synthesis, it refers to the incorporation of impurities into the crystal lattice of the desired Active Pharmaceutical Ingredient (API) during crystallization.

Isomeric impurities are particularly problematic because their structural similarity to the target molecule often leads to similar physicochemical properties, such as solubility and crystal packing tendencies. This similarity can result in the impurity being incorporated into the growing crystal lattice of the desired product through several mechanisms:

  • Inclusion (Solid Solution Formation): The impurity molecule occupies a lattice site within the crystal structure of the main component, creating a crystallographic defect.[1] This is common when the impurity has a similar size, shape, and charge to the target molecule, as is the case with many isomers.

  • Occlusion: The impurity is physically trapped within the crystal as it grows, often due to rapid crystallization that doesn't allow for equilibration.[1][2]

  • Adsorption: The impurity binds to the surface of the growing crystal.[1][3]

This is a significant issue because once an isomer is incorporated into the crystal lattice, it is extremely difficult to remove by simple washing. The resulting contaminated product may fail to meet the stringent purity requirements set by regulatory bodies like the FDA, jeopardizing patient safety and therapeutic efficacy.[4]

Q2: What are the different types of isomers I should be concerned about?

Isomers fall into two main categories, both of which can lead to co-precipitation challenges:

  • Constitutional (or Structural) Isomers: These isomers have the same molecular formula but different connectivity of atoms.[5] An example is metacetamol, a structural isomer of paracetamol, which has been shown to be difficult to purge during crystallization due to its high structural similarity.

  • Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. They are further divided into:

    • Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties (melting point, solubility) in an achiral environment, making their separation by standard crystallization impossible without a chiral resolving agent.

    • Diastereomers: Stereoisomers that are not mirror images of each other.[6] This occurs in molecules with two or more stereocenters. Crucially, diastereomers have different physical properties, including solubility, which is the key to their separation by techniques like fractional crystallization.[7][8][9][10]

Q3: What factors drive the co-precipitation of an undesired isomer with the target compound?

The co-precipitation of isomers is governed by a complex interplay of thermodynamic and kinetic factors.[11][12][13]

  • Thermodynamic Factors:

    • Similar Crystal Lattice Energy: If the undesired isomer can fit into the crystal lattice of the desired product without significantly disrupting it, a stable solid solution can form. This thermodynamic compatibility makes it favorable for the impurity to co-precipitate.[14]

    • Solubility Profiles: The relative solubility of the desired product and the impurity in the chosen solvent system is critical. If the impurity has comparable or lower solubility, it is more likely to precipitate.[15]

  • Kinetic Factors:

    • High Supersaturation: Supersaturation is the primary driving force for both nucleation and crystal growth.[16][17] At very high levels of supersaturation, crystal growth can be rapid and non-selective, trapping impurities within the growing lattice (occlusion).[16][18] Controlling the rate at which supersaturation is generated is one of the most powerful tools to enhance purity.

    • Nucleation Rate: If the undesired isomer nucleates readily under the process conditions, it will precipitate as a separate solid phase, physically mixing with the desired product.[18]

Q4: How can I detect and quantify the level of isomeric co-precipitation in my solid-state material?

Accurate detection and quantification are essential for process control and product release. A multi-technique approach is often necessary:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for impurity analysis.[4][5] For chiral isomers (enantiomers), specialized chiral stationary phases (CSPs) are required to achieve separation.[19][20] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative, offering faster separations and reduced solvent consumption.[21][22][23][24][25]

  • Spectroscopic Methods:

    • Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to chirality and can be coupled with HPLC to quantify enantiomeric impurities.[26]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify structural isomers and, in some cases with chiral shift reagents, stereoisomers.[4]

  • Solid-State Analysis:

    • X-Ray Powder Diffraction (XRPD): Can detect the presence of a separate crystalline phase of an impurity and is crucial for identifying different polymorphic forms.[27]

    • Differential Scanning Calorimetry (DSC): Can reveal the presence of impurities through changes in melting point or other thermal events.[27]

Section 2: Troubleshooting Guide - Proactive and Reactive Strategies

This section provides actionable guidance for both preventing co-precipitation during process design and remediating it when it has already occurred.

Part A: Proactive Strategies During Process Development

The best way to deal with co-precipitation is to prevent it from happening in the first place.

Q5: How can I select a crystallization solvent system to minimize co-precipitation?

Solvent selection is arguably the most critical parameter. The ideal solvent system should maximize the solubility difference between the desired isomer and the impurity.

A systematic screening approach is recommended:

  • Solubility Measurement: Determine the solubility of both the pure desired isomer and the key isomeric impurity across a range of solvents at different temperatures.

  • Calculate the Separation Factor (α): For a pair of diastereomers, this is the ratio of their solubilities. A higher α value indicates better potential for separation.

  • Consider Anti-Solvents: An anti-solvent is a solvent in which the compound is poorly soluble. Controlled addition of an anti-solvent can precisely modulate supersaturation and sometimes enhance the separation factor.

Solvent ClassExample SolventsKey Properties & Considerations
Alcohols Methanol, Ethanol, IsopropanolGood for polar compounds; can form hydrogen bonds.
Ketones Acetone, Methyl Ethyl KetoneGood solvating power for a range of polarities.
Esters Ethyl Acetate, Isopropyl AcetateMedium polarity; often used in combination with other solvents.
Hydrocarbons Heptane, Toluene, CyclohexaneNon-polar; often used as anti-solvents for polar compounds.
Ethers MTBE, THFCan be good solvents but may form peroxides.
Water -Used for highly polar/ionizable compounds; pH adjustment is a key tool.
Q6: What is the role of temperature and supersaturation control in preventing co-precipitation?

Controlling the rate of supersaturation generation is crucial for growing pure, high-quality crystals.[16] A slow, controlled cooling profile allows the crystallization to occur in the "metastable zone," where crystal growth is favored over primary nucleation.[28] This gives the system time to equilibrate, allowing the correct molecules to integrate into the lattice while rejecting impurity molecules.

Rapid cooling generates high supersaturation, which can lead to uncontrolled nucleation and the trapping of impurities.[18]

Controlled cooling profile for crystallization.
Q7: Can seeding strategies be used to selectively crystallize the desired isomer?

Yes, seeding is a powerful technique. By introducing a small amount of pure crystals of the desired isomer into a solution that is only slightly supersaturated, you can initiate crystallization in a controlled manner.[29] This provides a template for growth and can bypass the stochastic nature of primary nucleation, preventing the undesired isomer from crystallizing.

Key considerations for a successful seeding strategy:

  • Seed Quality: Seeds must be of high purity and have a consistent, well-defined particle size.

  • Seed Loading: Typically 0.1-1.0% w/w. Too little may not be effective; too much can lead to a very fine particle size distribution.

  • Timing of Addition: Seeds should be added once the solution has entered the metastable zone but before spontaneous nucleation occurs.

Part B: Reactive Strategies for Purification

If co-precipitation has already occurred, the following methods can be employed for purification.

Q8: My product has already co-precipitated with an isomer. What are my options?

Your primary options are re-crystallization or chromatography.

  • Re-crystallization / Fractional Crystallization: This involves dissolving the impure solid and crystallizing it again under more controlled conditions. For diastereomers, where solubility differs, this is often the preferred industrial method.[8][30]

  • Preparative Chromatography: While more expensive and resource-intensive, chromatography offers very high resolving power and is often the only option for separating enantiomers or very similar diastereomers.[5]

Q9: How do I develop a fractional crystallization method to separate diastereomers?

Fractional crystallization exploits the solubility differences between diastereomers.[8][31] The goal is to create conditions where one diastereomer is significantly less soluble than the other, allowing it to crystallize selectively while the other remains in the mother liquor.

  • Solvent Screening: As described in Q5, identify a solvent or solvent mixture that provides the largest possible solubility difference between the two diastereomers.

  • Determine Ternary Phase Diagram: For optimal process design, experimentally determine the phase diagram of the two diastereomers in the chosen solvent at a target temperature. This will define the composition of the solid and liquid phases at equilibrium.[14]

  • Initial Crystallization: a. Dissolve the impure mixture in the minimum amount of hot solvent to achieve complete dissolution. b. Cool the solution slowly and controllably (e.g., 5-10 °C per hour) with gentle agitation. c. Monitor the solution for the onset of crystallization (turbidity). d. Once a significant amount of solid has formed, hold at that temperature for a period of aging (digestion), which allows for crystal perfection and rejection of impurities. e. Isolate the crystals by filtration.

  • Analysis: Analyze the purity of the isolated crystals and the mother liquor using an appropriate analytical method (e.g., HPLC).

  • Optimization: Based on the results, adjust parameters such as the cooling rate, final temperature, and solvent volume. It may require multiple crystallization "fractions" to achieve the desired purity.

Q10: When is preparative chromatography a better choice than crystallization for isomeric purification?

Preparative chromatography is preferred when:

  • Separating Enantiomers: Since enantiomers have identical solubility in achiral solvents, crystallization cannot separate them without first converting them into diastereomers.[20] Chiral chromatography can separate them directly.

  • Very Small Solubility Difference: If the diastereomers have very similar solubilities (separation factor α ≈ 1), fractional crystallization will be inefficient and require many steps, leading to low yield.[30]

  • Small Scale: For laboratory or early-stage development quantities, the speed and efficiency of developing a chromatographic method often outweigh the material and time costs of optimizing a crystallization.

  • Amorphous or Oily Compounds: If the compound does not form a stable, crystalline solid, chromatography is the only viable option.

Q11: What are the key considerations for developing a chiral chromatography method to separate enantiomers?

Developing a chiral separation method is a systematic screening process.[19][32] The goal is to find a combination of a Chiral Stationary Phase (CSP) and a mobile phase that provides adequate selectivity (α) and resolution (Rs) between the enantiomers.

Workflow for chiral chromatography method development.
Chiral Stationary Phase (CSP) TypeCommon ExamplesPrimary Interaction MechanismBest For
Polysaccharide-based (Coated/Immobilized) CHIRALPAK® IA/IB/IC, etc.[33]Hydrogen bonding, π-π interactions, steric hindranceBroad applicability; the most widely used CSPs.
Pirkle-type (Brush-type) Whelk-O® 1, ULMOπ-π interactions, dipole-dipole, hydrogen bondingCompounds with aromatic rings near the stereocenter.
Macrocyclic Glycopeptide Chirobiotic™ V, TInclusion complexation, hydrogen bondingAmines, amino acids, carboxylic acids.
Crown Ether CROWNPAK® CR(+)Host-guest complexationPrimary amines, amino acids.

Section 3: Advanced Topics & Special Cases

Q12: What is a conglomerate, and how can I use it to my advantage for separating enantiomers?

A conglomerate is a rare type of racemic mixture (estimated to be 5-10% of chiral compounds) where the two enantiomers crystallize into separate, enantiopure crystals.[34][35] This is also known as a racemic conglomerate.

This property enables a powerful separation technique called Preferential Crystallization (or entrainment).[34][36] The process involves:

  • Preparing a supersaturated solution of the racemic mixture.

  • Seeding the solution with pure crystals of one enantiomer (e.g., the R-enantiomer).

  • The R-enantiomer in the solution will crystallize onto the seed crystals, while the S-enantiomer remains in the solution (mother liquor).[36]

  • The solid is filtered, yielding an enantiomerically enriched product.

  • The now S-enriched mother liquor can then be seeded with S-crystals to crystallize the other enantiomer.[34] This method avoids the need for a chiral resolving agent but is only applicable to the small subset of compounds that form conglomerates.[34][37]

Q13: What role does pH play in the separation of ionizable isomeric impurities?

For compounds with acidic or basic functional groups (e.g., carboxylic acids, amines), pH is a critical variable that can dramatically alter solubility. By adjusting the pH of the crystallization medium, you can selectively ionize or neutralize either the main compound or the impurity.

For example, if you have a basic API contaminated with a slightly more basic isomeric impurity, you could adjust the pH to a point where the API is neutralized and has low solubility, while the more basic impurity remains protonated (as a salt) and highly soluble in the aqueous medium. This exploits the pKa difference between the isomers to achieve a highly selective separation.

Q14: Are there any in-silico or modeling tools that can help predict and prevent co-precipitation?

Yes, computational tools are becoming increasingly valuable in crystallization process development.[38][39]

  • Solubility Prediction Models: Software can predict the solubility of a compound in various solvents based on its molecular structure. This can help narrow down the list of experimental solvents to screen, saving time and material.[38]

  • Crystal Lattice Energy Calculations: These can help predict whether an impurity is likely to form a stable solid solution with the host molecule.[14]

  • Process Modeling: In-silico tools can simulate the entire crystallization process, predicting the impact of parameters like cooling rate and seed loading on yield and purity.[40][41] These models, often based on population balance equations, can accelerate process optimization and scale-up.[40][41]

References

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Navigating the Solubility Maze: A Technical Guide to Kinetic and Thermodynamic Assays for Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, designed by senior application scientists, provides in-depth technical guidance and troubleshooting for kinetic and thermodynamic solubility assays of indole compounds. We aim to equip you with the expertise to navigate the complexities of solubility assessment, ensuring data integrity and informed decision-making in your research and drug development endeavors.

The Crucial Choice: Kinetic vs. Thermodynamic Solubility for Indole Compounds

The selection between a kinetic and a thermodynamic solubility assay is a critical decision in the drug discovery and development process. This choice is fundamentally dictated by the stage of your project and the specific questions you need to answer about your indole compound's behavior.

Kinetic solubility assays are rapid, high-throughput screens typically employed in the early stages of drug discovery.[1] They provide a rapid assessment of a compound's propensity to precipitate out of a solution when transitioning from a high-concentration organic solvent stock (usually DMSO) into an aqueous buffer. This method is invaluable for quickly flagging compounds with potential solubility liabilities, enabling early-stage medicinal chemistry efforts to focus on more promising candidates.

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent system. This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, with excess solid compound present.[2] It is a more time- and resource-intensive measurement, typically reserved for later-stage lead optimization and preclinical development when a deeper understanding of the compound's intrinsic physicochemical properties is required for formulation development and predicting in vivo performance.[3][4]

For indole compounds, which are frequently characterized by their low aqueous solubility, understanding the nuances of both assay types is paramount to avoid misleading results and costly downstream failures.

Frequently Asked Questions (FAQs) for Indole Solubility Assays

Here we address common questions and challenges encountered when performing solubility assays with indole compounds.

Q1: Why do my kinetic and thermodynamic solubility results for the same indole compound differ so significantly?

This is a common and expected observation. Kinetic solubility values are often higher than thermodynamic solubility values. This is because the kinetic assay starts with the compound already dissolved in an organic solvent (e.g., DMSO), and precipitation is assessed over a relatively short timeframe. This can lead to the formation of a supersaturated solution that is kinetically trapped and does not immediately precipitate. Thermodynamic solubility, conversely, is an equilibrium measurement where the compound has sufficient time to reach its most stable, and typically less soluble, crystalline form.

Q2: I'm observing a pink or brown coloration in my indole compound solution during the assay. What does this indicate?

Indole and its derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts. This is a critical consideration as it can affect the accuracy of your solubility measurement, especially if you are using a UV-based detection method. To mitigate this, consider the following:

  • Use freshly prepared solutions.

  • Store stock solutions under an inert atmosphere (nitrogen or argon) and protect them from light. [5]

  • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution, ensuring it doesn't interfere with your analytical method. [5]

Q3: My indole compound precipitates out of the DMSO stock solution before I even add it to the aqueous buffer. What should I do?

This indicates that your compound has poor solubility even in DMSO. While DMSO is a powerful solvent, it has its limits. If you encounter this issue:

  • Gently warm the DMSO stock solution in a water bath (e.g., 37°C) to aid dissolution. Be cautious, as excessive heat can degrade some compounds.

  • Use a freshly prepared stock solution. Over time, compounds can crystallize out of even seemingly stable DMSO stocks.

  • Consider a different organic co-solvent. While DMSO is standard, for particularly challenging compounds, solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might be explored, but their compatibility with the assay and analytical method must be carefully validated.

Q4: How does the structure of my indole derivative affect its solubility?

The solubility of indole compounds is highly dependent on their substitution pattern. Generally:

  • Lipophilic substituents (e.g., alkyl chains, aryl groups) will decrease aqueous solubility.

  • Polar or ionizable groups (e.g., hydroxyl, carboxyl, amino groups) will increase aqueous solubility.

  • Hydrogen bond donors and acceptors can influence interactions with water molecules, impacting solubility.

  • Crystal packing energy plays a significant role. Even small structural changes can dramatically alter how molecules arrange in a solid state, affecting the energy required to dissolve them.

Q5: What is the maximum percentage of DMSO I should use in my kinetic solubility assay?

It is crucial to keep the final concentration of DMSO in the aqueous buffer as low as possible, typically ≤1% . Higher concentrations of DMSO can act as a co-solvent, artificially inflating the measured solubility and not accurately reflecting the compound's behavior in a purely aqueous environment.

Troubleshooting Guides

Kinetic Solubility Assay: Troubleshooting Common Issues
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Immediate and heavy precipitation upon addition of DMSO stock to buffer - Very low aqueous solubility of the indole compound.- High concentration of the DMSO stock solution.- Inefficient mixing.- Lower the starting concentration of your DMSO stock solution.- Ensure rapid and thorough mixing upon addition of the stock to the buffer. Vortexing or rapid pipetting can help.- Consider pre-warming the aqueous buffer to 37°C to slightly increase solubility.
Inconsistent results between replicates - Inaccurate pipetting of small volumes of DMSO stock.- Incomplete dissolution of the compound in the initial DMSO stock.- Temperature fluctuations during the assay.- Use calibrated pipettes and ensure proper technique for handling small volumes.- Visually inspect the DMSO stock for any undissolved particles before use. If necessary, gently warm and vortex.- Maintain a constant temperature throughout the assay using a temperature-controlled plate reader or incubator.
UV absorbance readings are unstable or drifting - Compound degradation (e.g., oxidation) in the aqueous buffer.- Compound precipitation over the course of the measurement.- Interference from the compound's color.- Minimize the time between solution preparation and measurement. - Use a shorter incubation time if feasible.- If the compound is colored, ensure you are using a wavelength for analysis where the compound itself has minimal absorbance but where light scattering from precipitated particles is significant (e.g., >500 nm). [6]
False negatives (compound appears soluble when it is not) - High DMSO concentration acting as a co-solvent.- Formation of a stable supersaturated solution that does not precipitate within the assay timeframe.- Reduce the final DMSO concentration to ≤1%.- Increase the incubation time to allow more time for precipitation to occur. However, be mindful of potential compound degradation with longer incubation times.
Thermodynamic Solubility (Shake-Flask) Assay: Troubleshooting Common Issues
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Equilibrium is not reached, and solubility values continue to increase over time - Insufficient equilibration time.- Inadequate agitation to ensure proper mixing of the solid and liquid phases.- Extend the incubation time. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[3][4] - Ensure continuous and consistent agitation. An orbital shaker or rotator is recommended.
Low recovery of the compound after filtration or centrifugation - Adsorption of the compound to the filter membrane or microplate wells.- Inefficient extraction from the saturated solution for analysis.- Use low-binding filter materials (e.g., PVDF) and pre-wet the filter with the assay buffer.- Select appropriate microplates known for low compound binding.- Optimize the extraction procedure for your analytical method to ensure complete recovery from the aqueous matrix.
Formation of a gel or viscous solution - High concentration of the indole compound leading to aggregation.- Interaction of the compound with buffer components.- Visually inspect the samples. If a gel is present, the measured solubility will likely be inaccurate.- Consider using a different buffer system, being mindful of potential pH shifts.
Discrepancy between results from different analytical methods (e.g., UV-Vis vs. LC-MS) - Interference from impurities or degradation products in the UV-Vis measurement.- Ion suppression or enhancement effects in the LC-MS analysis.- LC-MS is generally the preferred method for its higher specificity and sensitivity. [7] - Develop a robust LC-MS method with an appropriate internal standard to correct for matrix effects.

Comparative Overview: Kinetic vs. Thermodynamic Solubility Assays for Indole Compounds

FeatureKinetic Solubility AssayThermodynamic Solubility Assay
Principle Measures the tendency of a compound to precipitate from a supersaturated solution.Measures the equilibrium concentration of a compound in a saturated solution.
Starting Material Compound dissolved in an organic solvent (typically DMSO).Solid (crystalline) form of the compound.
Typical Throughput High-throughput (96- or 384-well plates).Low to medium throughput.
Time Required Short (minutes to a few hours).Long (typically 24-72 hours to reach equilibrium).[3][4]
Compound Consumption Low (micrograms).Higher (milligrams).
Data Interpretation Provides an estimate of solubility under non-equilibrium conditions; useful for ranking compounds.Provides the "true" or intrinsic solubility of the most stable solid form.
Application in Drug Discovery Early-stage hit identification and lead generation.Lead optimization, preclinical development, and formulation studies.
Key Consideration for Indoles Prone to overestimation of solubility due to supersaturation. Susceptible to rapid oxidation in aqueous buffer.Provides a more accurate measure of the low aqueous solubility of many indoles. Longer incubation time may increase the risk of degradation.

Experimental Workflows

Kinetic Solubility Assay Workflow

KineticSolubilityWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare Indole Compound Stock in DMSO add_stock Add DMSO Stock to Aqueous Buffer (≤1% final DMSO) prep_stock->add_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) prep_buffer->add_stock incubate Incubate (e.g., 1-2 hours) at Controlled Temperature add_stock->incubate measure Measure Turbidity (Nephelometry or UV-Vis) incubate->measure calculate Calculate Kinetic Solubility measure->calculate

Caption: Workflow for a typical kinetic solubility assay.

Thermodynamic (Shake-Flask) Solubility Assay Workflow

ThermodynamicSolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add Excess Solid Indole Compound to Buffer agitate Agitate at Controlled Temperature (24-72h) add_solid->agitate separate Separate Solid and Liquid (Filtration or Centrifugation) agitate->separate quantify Quantify Compound in Supernatant (LC-MS/MS) separate->quantify determine Determine Thermodynamic Solubility quantify->determine

Caption: Workflow for a standard thermodynamic solubility assay.

Detailed Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the indole test compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.

    • Prepare a series of dilutions from the 10 mM stock in 100% DMSO to create a concentration range for testing (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Assay Plate Preparation:

    • Using a 96-well microplate, add 2 µL of each DMSO stock concentration to triplicate wells. Include a DMSO-only control.

  • Addition of Aqueous Buffer:

    • Rapidly add 198 µL of pre-warmed (37°C) phosphate-buffered saline (PBS), pH 7.4, to each well. This results in a final DMSO concentration of 1%.

  • Incubation:

    • Seal the plate and incubate at 37°C for 2 hours with gentle shaking.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength of 620 nm.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the DMSO-only control.

Protocol 2: Thermodynamic Solubility (Shake-Flask) Assay
  • Sample Preparation:

    • Add an excess amount of the solid indole compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for at least 24 hours. To confirm equilibrium, take samples at multiple time points (e.g., 24, 48, and 72 hours) and analyze them. Equilibrium is reached when the measured solubility plateaus.

  • Phase Separation:

    • After equilibration, separate the solid and liquid phases by either centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding 0.45 µm filter (e.g., PVDF).

  • Sample Analysis:

    • Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., methanol or acetonitrile) for analysis.

    • Quantify the concentration of the dissolved indole compound using a validated HPLC-UV or, preferably, a UPLC-MS/MS method.[8][9] A suitable LC-MS/MS method for indole might involve a C18 column with a gradient elution of 0.1% formic acid in water and methanol, using positive atmospheric pressure chemical ionization (APCI) mode.[8]

  • Calculation:

    • The thermodynamic solubility is the measured concentration of the compound in the saturated supernatant.

Authoritative Grounding & Comprehensive References

This guide is grounded in established scientific principles and best practices. For further in-depth information, we recommend consulting the following authoritative sources:

  • U.S. Food and Drug Administration (FDA): The FDA provides guidance on various aspects of drug development, including the importance of solubility data for Investigational New Drug (IND) submissions.[10][11][12]

  • United States Pharmacopeia (USP): The USP General Chapter <1236> "Solubility Measurements" offers a comprehensive overview of the principles and methods for determining the solubility of pharmaceutical compounds.[2][9][13][14]

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC.[Link]

  • Process of preparing purified aqueous indole solution. (1992).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). ACS Publications.[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC.[Link]

  • A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy.[Link]

  • <1236> Solubility Measurements. (2016). USP-NF.[Link]

  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. (n.d.). RSC Publishing.[Link]

  • INDs for Phase 2 and Phase 3 Studies Chemistry, Manufacturing, and Controls Information. (n.d.). FDA.[Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology.[Link]

  • EVALUATION OF INDOLE-BASED PROBES FOR HIGH-THROUGHPUT SCREENING OF DRUG BINDING TO HUMAN SERUM ALBUMIN: ANALYSIS BY HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. (n.d.). PubMed Central.[Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI.[Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate.[Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications.[Link]

  • (PDF) Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). ResearchGate.[Link]

  • Validation of Dissolution Testing with Biorelevant Media: An OrBiTo Study. (2017). PubMed.[Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.[Link]

  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.[Link]

  • New instrument for automated biorelevant biphasic dissolution and solubility testing. (2013). News-Medical.net.[Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (n.d.). MDPI.[Link]

  • Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. (n.d.). ASPET Journals.[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate.[Link]

  • 〈1236〉 Solubility Measurements. (2023). USP-NF.[Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). MDPI.[Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC.[Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI.[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry.[Link]

  • An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. (2022). YouTube.[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.[Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Oxford Academic.[Link]

  • Solubility Screening by UPLC-MS/MS. (n.d.). Waters Corporation.[Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (n.d.). PubMed Central.[Link]

  • (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). ResearchGate.[Link]

  • Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. (n.d.). MedChemComm (RSC Publishing).[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.[Link]

  • Troubleshooting: The Workup. (n.d.). Department of Chemistry : University of Rochester.[Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.[Link]

  • Using Biorelevant Media with Different Types of OrallyAdministered Formulations. (n.d.). Biorelevant.com.[Link]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com.[Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 6-Methoxyindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxyindole-3-acetic acid is a versatile heterocyclic compound with significant applications across various scientific disciplines. It serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents and is also utilized in agricultural research as a plant growth regulator.[1] The efficient and scalable synthesis of this indole derivative is, therefore, of paramount importance to researchers and drug development professionals. This guide provides a comprehensive comparison of the most prominent synthetic routes to 6-methoxyindole-3-acetic acid, offering an in-depth analysis of their respective methodologies, performance metrics, and practical considerations. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to equip scientists with the necessary information to select the most suitable synthetic strategy for their specific research and development needs.

Comparative Overview of Synthetic Strategies

The synthesis of 6-methoxyindole-3-acetic acid can be approached through several established methods for indole ring formation. This guide will focus on a detailed comparison of three primary routes: the classical Fischer Indole Synthesis, a variation involving the Japp-Klingemann reaction, and the Reissert Indole Synthesis. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

ParameterFischer Indole SynthesisJapp-Klingemann / Fischer CombinationReissert Indole Synthesis
Starting Materials 4-Methoxyphenylhydrazine hydrochloride, Diethyl 2-oxoglutarate4-Methoxyaniline, Diethyl 2-oxoglutarate, Sodium Nitrite4-Methoxy-2-nitrotoluene, Diethyl oxalate
Key Reactions Fischer Indole SynthesisJapp-Klingemann Reaction, Fischer Indole SynthesisReissert Condensation, Reductive Cyclization
Number of Steps 232
Overall Yield ModerateModerate to GoodModerate
Scalability GoodPotentially more complex due to additional stepModerate
Key Reagents Strong acid catalyst (e.g., H₂SO₄, PPA)NaNO₂, HCl, Base (e.g., NaOAc)Strong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH)

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely employed method for constructing the indole nucleus. The reaction proceeds by heating a phenylhydrazone with an acid catalyst. In the context of 6-methoxyindole-3-acetic acid synthesis, 4-methoxyphenylhydrazine is condensed with a suitable carbonyl compound, typically an alpha-ketoester like diethyl 2-oxoglutarate, to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.

Mechanistic Rationale

The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is critical for promoting the key[1][1]-sigmatropic rearrangement of the protonated hydrazone, which is the cornerstone of the Fischer synthesis. The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine facilitates this rearrangement and directs the cyclization to form the desired 6-methoxyindole regioisomer. The subsequent hydrolysis of the ester and decarboxylation of the resulting dicarboxylic acid intermediate yields the final product.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation & Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Methoxyphenylhydrazine->Hydrazone Intermediate + Diethyl 2-oxoglutarate (Acid Catalyst, Heat) Diethyl 2-oxoglutarate Diethyl 2-oxoglutarate Indole Diester Indole Diester Hydrazone Intermediate->Indole Diester [3,3]-Sigmatropic Rearrangement Indole Dicarboxylic Acid Indole Dicarboxylic Acid Indole Diester->Indole Dicarboxylic Acid NaOH, EtOH/H₂O, Δ 6-Methoxyindole-3-acetic acid 6-Methoxyindole-3-acetic acid Indole Dicarboxylic Acid->6-Methoxyindole-3-acetic acid Heat, -CO₂

Caption: Workflow for the Fischer Indole Synthesis of 6-methoxyindole-3-acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(6-methoxy-1H-indol-3-yl)malonate

  • A mixture of 4-methoxyphenylhydrazine hydrochloride and diethyl 2-oxoglutarate is suspended in ethanol.

  • A catalytic amount of concentrated sulfuric acid is added cautiously.

  • The reaction mixture is heated to reflux and maintained for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford diethyl 2-(6-methoxy-1H-indol-3-yl)malonate.

Step 2: Synthesis of 6-Methoxyindole-3-acetic acid

  • The purified diethyl 2-(6-methoxy-1H-indol-3-yl)malonate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The mixture is heated at reflux to facilitate the hydrolysis of the ester groups.

  • After the reaction is complete, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled and acidified with concentrated hydrochloric acid to precipitate the intermediate dicarboxylic acid.

  • The crude dicarboxylic acid is then heated, leading to decarboxylation.

  • The final product, 6-methoxyindole-3-acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: The Japp-Klingemann / Fischer Combination

This three-step approach offers an alternative to the direct Fischer indole synthesis by first preparing the hydrazone intermediate via the Japp-Klingemann reaction. This method can provide better control over the initial C-N bond formation, potentially leading to higher overall yields and purity.

Mechanistic Rationale

The Japp-Klingemann reaction involves the coupling of a diazonium salt with a β-ketoester. In this case, 4-methoxyaniline is first diazotized with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then reacted with diethyl 2-oxoglutarate in the presence of a base, such as sodium acetate, to form the corresponding hydrazone. This pre-formed and purified hydrazone is then subjected to the Fischer indole cyclization conditions as described in Route 1. Isolating the hydrazone intermediate allows for its purification, which can lead to a cleaner cyclization reaction with fewer side products.

Japp_Klingemann_Fischer cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation 4-Methoxyaniline 4-Methoxyaniline Diazonium Salt Diazonium Salt 4-Methoxyaniline->Diazonium Salt NaNO₂, HCl, 0-5°C Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate + Diethyl 2-oxoglutarate (NaOAc) Indole Diester Indole Diester Hydrazone Intermediate->Indole Diester Acid Catalyst, Heat Indole Dicarboxylic Acid Indole Dicarboxylic Acid Indole Diester->Indole Dicarboxylic Acid NaOH, EtOH/H₂O, Δ 6-Methoxyindole-3-acetic acid 6-Methoxyindole-3-acetic acid Indole Dicarboxylic Acid->6-Methoxyindole-3-acetic acid Heat, -CO₂

Caption: Workflow for the Japp-Klingemann/Fischer synthesis of 6-methoxyindole-3-acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(2-(4-methoxyphenyl)hydrazono)pentanedioate

  • 4-Methoxyaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added to a pre-cooled solution of diethyl 2-oxoglutarate and sodium acetate in ethanol and water.

  • The reaction mixture is stirred at low temperature for several hours.

  • The precipitated hydrazone is collected by filtration, washed with water, and dried.

Step 2 & 3: Fischer Indole Cyclization, Hydrolysis, and Decarboxylation The protocol for these steps is identical to that described in Route 1, starting with the purified hydrazone intermediate from the Japp-Klingemann reaction.

Route 3: The Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative pathway that begins with an ortho-nitrotoluene derivative. While less commonly cited for this specific target, it represents a fundamentally different and valuable approach.

Mechanistic Rationale

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[2] This intermediate is then subjected to reductive cyclization, typically using zinc dust in acetic acid, to afford the indole-2-carboxylic acid.[3] For the synthesis of 6-methoxyindole-3-acetic acid, the starting material would be 4-methoxy-2-nitrotoluene. A key challenge in adapting this method is the subsequent introduction of the acetic acid side chain at the C3 position, which would require additional synthetic steps, making this route less convergent for the target molecule compared to the Fischer-based methods.

Reissert_Synthesis cluster_0 Step 1: Reissert Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Further Steps 4-Methoxy-2-nitrotoluene 4-Methoxy-2-nitrotoluene Ethyl o-nitrophenylpyruvate Ethyl o-nitrophenylpyruvate 4-Methoxy-2-nitrotoluene->Ethyl o-nitrophenylpyruvate + Diethyl oxalate (KOEt) 6-Methoxyindole-2-carboxylic acid 6-Methoxyindole-2-carboxylic acid Ethyl o-nitrophenylpyruvate->6-Methoxyindole-2-carboxylic acid Zn, AcOH 6-Methoxyindole 6-Methoxyindole 6-Methoxyindole-2-carboxylic acid->6-Methoxyindole Decarboxylation 6-Methoxyindole-3-acetic acid 6-Methoxyindole-3-acetic acid 6-Methoxyindole->6-Methoxyindole-3-acetic acid C3-alkylation

Caption: Conceptual workflow for the Reissert synthesis towards 6-methoxyindole-3-acetic acid.

Due to the additional steps required to install the C3-acetic acid side chain, a detailed experimental protocol for the complete synthesis of the target molecule via the Reissert route is not as established as the Fischer-based methods. However, the initial steps to form the 6-methoxyindole core are well-precedented.

Spectroscopic Data of 6-Methoxyindole-3-acetic Acid

Accurate characterization of the final product is crucial for confirming its identity and purity. The following table summarizes the expected spectroscopic data for 6-methoxyindole-3-acetic acid.

Spectroscopic Technique Expected Data
¹H NMR (DMSO-d₆)δ ~10.8 (s, 1H, NH), δ ~7.3-6.6 (m, 4H, Ar-H), δ ~3.7 (s, 3H, OCH₃), δ ~3.6 (s, 2H, CH₂COOH), δ ~12.1 (br s, 1H, COOH).
¹³C NMR (DMSO-d₆)δ ~174 (C=O), δ ~155 (C-OCH₃), δ ~137, 128, 124, 120, 112, 109, 100 (Ar-C), δ ~55 (OCH₃), δ ~31 (CH₂).
Mass Spectrometry (ESI-)m/z 204.06 [M-H]⁻
IR Spectroscopy (KBr)ν ~3400 cm⁻¹ (N-H stretch), ~3200-2500 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1620, 1480 cm⁻¹ (C=C stretch), ~1250, 1030 cm⁻¹ (C-O stretch).[4]

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Cost and Safety Analysis

A comprehensive evaluation of any synthetic route must include considerations of cost and safety. The following is a qualitative analysis of these factors for the discussed routes.

Route Starting Material Cost Reagent Hazards
Fischer Indole Synthesis 4-Methoxyphenylhydrazine hydrochloride can be moderately expensive. Diethyl 2-oxoglutarate is generally available at a reasonable cost.Use of strong, corrosive acids (H₂SO₄, PPA) requires careful handling. Phenylhydrazine derivatives can be toxic and irritants.[5]
Japp-Klingemann / Fischer 4-Methoxyaniline is a relatively inexpensive starting material. Sodium nitrite is also cost-effective.Diazonium salts are potentially explosive and must be handled with extreme care at low temperatures. Sodium nitrite is an oxidizer and is toxic.[6]
Reissert Synthesis 4-Methoxy-2-nitrotoluene can be a more specialized and potentially costly starting material. Diethyl oxalate is readily available.Diethyl oxalate is harmful if swallowed and causes skin and eye irritation.[7][8] Strong bases like potassium ethoxide are corrosive and moisture-sensitive. Reductive conditions with zinc dust can be exothermic.

Conclusion

The choice of a synthetic route for 6-methoxyindole-3-acetic acid is a critical decision that depends on a variety of factors including the desired scale of the synthesis, available laboratory equipment, cost considerations, and the chemist's experience with particular reaction types.

  • The Fischer Indole Synthesis represents a direct and scalable approach, making it a common choice in many research settings. Its primary drawbacks are the potential for lower yields and the handling of potentially hazardous hydrazine derivatives.

  • The Japp-Klingemann/Fischer Combination offers the advantage of a potentially cleaner reaction and higher overall yield due to the isolation and purification of the hydrazone intermediate. However, this comes at the cost of an additional synthetic step and the need to handle unstable diazonium salts.

  • The Reissert Indole Synthesis , while a classic and powerful method for indole formation, is less convergent for the synthesis of 6-methoxyindole-3-acetic acid as it requires additional steps to introduce the C3 side chain. This may render it less efficient for this specific target compared to the Fischer-based routes.

Ultimately, for routine laboratory-scale synthesis where starting material availability is not a major constraint, the direct Fischer Indole Synthesis often provides a good balance of efficiency and practicality. For larger-scale production or when higher purity is paramount, the Japp-Klingemann/Fischer combination may be the preferred method despite its additional step. Researchers are encouraged to consult the primary literature for detailed optimization studies before selecting and implementing a synthetic route.

References

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
  • Noland, W. E., & Baude, F. J. (1963). Reissert Indole Synthesis. Organic Syntheses, 43, 40.
  • Wikipedia. (2023). Reissert indole synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindoleacetic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. Retrieved from [Link]

  • ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. Retrieved from [Link]

  • IndiaMART. (n.d.). 4 Methoxy 2 Nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 CNMR spectra of indole-3-acetic acid in DMSO d 6. Retrieved from [Link]

  • Tradeindia. (n.d.). 4 Methoxy 2 Nitrophenol. Retrieved from [Link]

  • Chemtrade Logistics. (n.d.). Safety Data Sheet Sodium Nitrite. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Retrieved from [Link]

  • Loba Chemie. (n.d.). DIETHYL OXALATE FOR SYNTHESIS. Retrieved from [Link]

  • MassBank. (n.d.). Indolyl carboxylic acids and derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • docbrown.info. (n.d.). C2H6O CH3OCH3 C-13 nmr spectrum of methoxymethane. Retrieved from [Link]

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A Tale of Two Syntheses: A Researcher's Guide to Indole Ring Formation via Fischer and Japp-Klingemann Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs that have profoundly impacted human health. From the anti-migraine triptans to anti-inflammatory agents like indomethacin, the strategic synthesis of substituted indoles remains a critical focus for researchers in drug discovery and development. Among the classical methods for forging this privileged heterocycle, the Fischer indole synthesis stands as a titan. However, its frequent reliance on a key intermediate, the arylhydrazone, often brings another venerable reaction into the synthetic chemists' toolkit: the Japp-Klingemann reaction. This guide provides an in-depth, comparative analysis of these two powerful synthetic tools, offering field-proven insights and experimental data to inform your selection and execution of these reactions for the synthesis of complex indole-containing molecules.

The Fischer Indole Synthesis: A Century-Old Workhorse

First reported in 1883, the Fischer indole synthesis is a robust and versatile method for constructing the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] The reaction's enduring popularity stems from its broad substrate scope and the thermodynamic driving force of forming the aromatic indole ring.

The Mechanism: A Cascade of Rearrangements

The currently accepted mechanism of the Fischer indole synthesis is a fascinating cascade of chemical transformations, each step critical to the formation of the final product.[1][2] The choice of acid catalyst, which can range from Brønsted acids like hydrochloric acid and p-toluenesulfonic acid to Lewis acids such as zinc chloride and boron trifluoride, plays a pivotal role in the reaction's efficiency.[3]

The key steps are:

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone.

  • Tautomerization: The arylhydrazone then tautomerizes to the more reactive enamine intermediate.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[4][4]-sigmatropic rearrangement to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Aromatization & Cyclization Indole Indole Product Cyclized_Intermediate->Indole - NH₃ Japp_Klingemann_Reaction cluster_start Starting Materials Aryl_diazonium Aryl Diazonium Salt Azo_compound Azo Compound Aryl_diazonium->Azo_compound + Enolate Beta_keto β-Keto Acid/Ester Enolate Enolate Beta_keto->Enolate + Base Arylhydrazone Arylhydrazone Product Azo_compound->Arylhydrazone Hydrolysis & Decarboxylation/ Deacylation

Figure 2: Mechanistic workflow of the Japp-Klingemann reaction.

Head-to-Head Comparison: Fischer vs. Japp-Klingemann

While these two reactions often work in concert, it is valuable to compare their individual characteristics to understand their respective roles and limitations in indole synthesis.

FeatureFischer Indole SynthesisJapp-Klingemann Reaction
Primary Function Forms the indole ring from an arylhydrazone.Synthesizes the arylhydrazone precursor.
Key Reactants Arylhydrazine and an aldehyde or ketone.Aryl diazonium salt and a β-keto acid or ester.
Catalyst/Reagents Brønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA).Base for enolate formation (e.g., NaOH, NaOAc).
Reaction Conditions Typically requires heating.Often proceeds at low temperatures (0-5 °C).
Key Intermediate Enamine.Azo compound.
Byproducts Ammonia (NH₃).Carbon dioxide (CO₂) or a carboxylic acid/ester.
Scope & Limitations Broad scope for both arylhydrazines and carbonyls. Regioselectivity can be an issue with unsymmetrical ketones.Wide range of anilines can be converted to diazonium salts. Requires a β-dicarbonyl compound.
Yields Highly variable, from moderate to excellent, depending on substrates and conditions.Generally good to high yields for the hydrazone product.

Experimental Protocols: From Theory to Practice

To provide a practical context, detailed experimental protocols for the synthesis of key intermediates and final indole products are presented below.

Protocol 1: Japp-Klingemann Synthesis of Ethyl 2-Oxo-3-(phenylhydrazono)butanoate

This protocol describes the synthesis of a key arylhydrazone intermediate.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ethyl acetoacetate

  • Sodium Acetate

  • Ethanol

  • Water

Procedure:

  • Diazotization of Aniline: In a 250 mL beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a solution of sodium nitrite (6.9 g, 0.1 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Coupling Reaction: In a separate 1 L beaker, dissolve ethyl acetoacetate (13 g, 0.1 mol) and sodium acetate (30 g, 0.36 mol) in ethanol (200 mL). Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution. A yellow precipitate should form. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Purification: Allow the mixture to stand at room temperature overnight. Pour the reaction mixture into a large volume of cold water (500 mL).

  • Collect the precipitated crude product by filtration and wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure ethyl 2-oxo-3-(phenylhydrazono)butanoate.

Protocol 2: Fischer Indole Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

This protocol demonstrates the cyclization of the previously synthesized arylhydrazone to an indole.

Materials:

  • Ethyl 2-oxo-3-(phenylhydrazono)butanoate

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-oxo-3-(phenylhydrazono)butanoate (11.7 g, 0.05 mol) in absolute ethanol (100 mL).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (10 mL) dropwise to the stirred solution. The color of the solution will likely change.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice (200 g).

  • The product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 2-methyl-1H-indole-3-carboxylate.

Case Study: The Synthesis of Sumatriptan

The anti-migraine drug Sumatriptan provides an excellent example of the sequential application of the Japp-Klingemann and Fischer indole syntheses in pharmaceutical development. The synthesis of a key indole intermediate for Sumatriptan often employs a Japp-Klingemann reaction to form the necessary hydrazone, which is then cyclized via a Fischer indole synthesis. This approach avoids the direct use of potentially unstable or commercially unavailable hydrazines. [5][6]

Conclusion: A Synergistic Partnership in Indole Synthesis

The Fischer indole synthesis and the Japp-Klingemann reaction are not merely two independent methods for indole synthesis; they represent a powerful and often synergistic partnership. While the Fischer synthesis is the direct route to the indole ring, the Japp-Klingemann reaction provides a reliable and versatile method for accessing the essential arylhydrazone precursors. For researchers and drug development professionals, a thorough understanding of the mechanisms, scope, and practical considerations of both reactions is paramount for the successful design and execution of synthetic routes to novel and impactful indole-containing molecules. By leveraging the strengths of each reaction, the synthetic chemist is well-equipped to navigate the challenges of complex molecule synthesis and contribute to the advancement of medicine and materials science.

References

  • Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54095. [Link]

  • Chaskar, A., Deokar, H., Padalkar, V., Phatangare, K., & Patil, S. K. (2010). Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society, 54(4), 411-415.
  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis (pp. 41-114). John Wiley & Sons, Ltd.
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Synthesis, 50(12), 2296-2314.
  • Fischer indole synthesis in the absence of a solvent. (2003). E-Journal of Chemistry, 9(1), 1-5.
  • The Japp-Klingemann Reaction. (1959). Organic Reactions, 10, 143-201.
  • BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. (2020, January 29). YouTube. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • BenchChem. (2025). Overcoming side reactions in Japp-Klingemann reaction.
  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 51(11), 2625-2634.
  • Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. (1969). Journal of the Chemical Society B: Physical Organic, 544-548.
  • Kaïm, L., & Gizolme, M. (2010). One-Pot Modified Japp-Klingeman-Fischer Indole Synthesis.
  • Preparation of sumatriptan 86via combination of Japp–Klingemann and Fischer-indole. (n.d.).
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • What are the special considerations for the Japp-Klingemann reaction? (2016, September 20).
  • Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. European Journal of Organic Chemistry, 2015(28), 6135-6149.
  • Unusual Behaviour During the Route of a Japp-Klingemann Reaction. (2010).
  • Porcheddu, A., Mocci, R., Brindisi, M., Cuccu, F., Fattuoni, C., Delogu, F., Colacino, E., & D'Auria, M. V. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4406-4413.
  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 53(3), 663.
  • The Japp‐Klingemann Reaction. (n.d.).
  • The Science Snail. (2018, February 13). Organic synthesis of indomethacin.
  • Japp klingemann reaction. (n.d.). Slideshare.
  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 53(3), 663.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(12), 9039-9048.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indole Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the most prevalent analytical techniques for IAA quantification: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the causality behind experimental choices, present detailed protocols, and underscore the critical importance of a self-validating analytical system through cross-validation.

The Imperative of Method Validation

Before comparing methods, it is crucial to understand the principles of analytical procedure validation. The objective is to demonstrate that a method is suitable for its intended purpose[1]. Regulatory bodies like the FDA and international consortiums such as the International Council for Harmonisation (ICH) provide frameworks for this process[2][3][4][5]. Key validation characteristics include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantification).

The validation process ensures that the chosen method yields reliable and reproducible data, forming the bedrock upon which scientific claims are built.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Performance Characteristics Validation cluster_3 Finalization Dev Define Analytical Procedure & Purpose Opt Optimize Parameters (e.g., Mobile Phase, Temp) Dev->Opt Protocol Create Validation Protocol (ICH Q2(R2)) Opt->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Sensitivity LOD & LOQ Protocol->Sensitivity Robustness Robustness Protocol->Robustness Report Validation Report & Documentation Robustness->Report Lifecycle Continuous Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for analytical method validation, grounded in ICH Q2 guidelines.

Comparative Analysis of Core IAA Analytical Methods

The choice of an analytical method is a critical decision driven by the specific research question, required sensitivity, sample matrix complexity, and available resources. No single method is universally superior; each presents a unique balance of capabilities.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
  • Principle of Operation: HPLC separates compounds in a liquid mixture based on their interaction with a stationary phase (the column) and a mobile phase. IAA possesses native fluorescence, allowing for highly sensitive and specific detection with an FLD without the need for derivatization.

  • Expertise & Experience: HPLC-FLD is often the workhorse of many labs. Its strength lies in its robustness and relatively lower operational cost compared to mass spectrometry. The key to a successful HPLC-FLD method for IAA is meticulous sample cleanup to remove interfering fluorescent compounds. The choice of a C18 column is standard, providing excellent separation of indolic compounds[6].

  • Trustworthiness: A well-validated HPLC-FLD method provides excellent quantitative data. Linearity is typically strong over several orders of magnitude. However, its specificity is lower than MS-based methods. Co-eluting compounds with similar fluorescence spectra can lead to overestimation, a primary reason for cross-validation against a more specific technique like LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: GC separates volatile compounds in the gas phase. For non-volatile molecules like IAA, a chemical derivatization step is mandatory to increase volatility and thermal stability[7]. The separated compounds are then ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), providing structural information and quantification.

  • Expertise & Experience: GC-MS has historically been the gold standard for IAA quantification due to its high sensitivity and specificity, particularly when using selected ion monitoring (SIM)[8]. The derivatization step, while essential, is a critical control point; incomplete or inconsistent derivatization can be a major source of variability.

  • Trustworthiness: GC-MS provides high confidence in analyte identification through its characteristic mass spectra[9]. When coupled with the use of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA), it becomes a powerful tool for accurate quantification by correcting for sample loss during preparation and derivatization[8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: LC-MS/MS combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. It does not require derivatization for IAA[10]. In the mass spectrometer, a specific precursor ion for IAA (e.g., m/z 176) is selected, fragmented, and a specific product ion (e.g., m/z 130) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and drastically reduces background noise[11][12].

  • Expertise & Experience: LC-MS/MS is now the preferred method for phytohormone analysis, offering a superior combination of sensitivity, specificity, and throughput[10][13][14]. It allows for the simultaneous quantification of multiple hormones in a single run[14]. The main challenge lies in matrix effects, where co-eluting compounds can suppress or enhance the ionization of IAA, potentially compromising accuracy. This is mitigated by stable isotope dilution and meticulous sample preparation.

  • Trustworthiness: The specificity of MRM makes LC-MS/MS the most authoritative technique for IAA quantification in complex biological matrices[10][13]. Its ability to reliably detect picogram quantities makes it ideal for studies involving minute tissue samples[15].

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle of Operation: ELISA is an immunoassay that utilizes the specific binding of an antibody to its antigen (IAA). In a competitive ELISA format, IAA in the sample competes with a labeled IAA conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of IAA in the sample[16][17].

  • Expertise & Experience: The primary advantage of ELISA is its high throughput and low cost per sample, making it suitable for screening large numbers of samples. However, its reliability is highly dependent on the specificity of the antibody. Cross-reactivity with structurally similar indole compounds is a significant concern and a major reason why ELISA results must be validated by a physicochemical method like LC-MS/MS[8].

  • Trustworthiness: Commercial ELISA kits can provide rapid, semi-quantitative or quantitative data[18][19]. However, studies have shown that without extensive sample purification, ELISA can significantly overestimate IAA concentrations due to matrix interferences and antibody cross-reactivity[8]. It is a powerful screening tool, but not a definitive quantitative one without rigorous validation.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods, providing a basis for objective comparison.

Parameter HPLC-FLD GC-MS LC-MS/MS ELISA
Specificity ModerateHighVery HighLow to Moderate
Sensitivity (LOD) Low ng/mLHigh pg/mLLow pg/mL to fg/mL[15]Mid-to-High pg/mL[18]
Throughput ModerateLow to ModerateHighVery High
Derivatization Required? NoYesNo[10]No
Matrix Effect Moderate (Interference)LowHigh (Ion Suppression)High (Cross-reactivity)[8]
Cost per Sample LowHighModerate to HighVery Low
Initial Investment ModerateHighVery HighLow
Primary Application Routine QuantificationDefinitive Quantification"Gold Standard" ResearchHigh-Throughput Screening

The Cross-Validation Protocol: A Self-Validating System

The core of ensuring data integrity is cross-validation, where results from one method are confirmed by another, ideally more specific, method. Here, we outline a workflow for cross-validating a high-throughput ELISA method against the "gold standard" LC-MS/MS.

Cross_Validation_Workflow cluster_ELISA Method 1: ELISA (Screening) cluster_LCMS Method 2: LC-MS/MS (Reference) start Start: Plant Tissue Samples (n ≥ 20) prep Sample Preparation: Homogenization, Extraction, & Purification start->prep split Split Sample Aliquots prep->split elisa Run Competitive ELISA Protocol split->elisa Aliquot A lcms Run LC-MS/MS MRM Protocol split->lcms Aliquot B elisa_data Obtain [IAA]ELISA elisa->elisa_data analysis Data Analysis elisa_data->analysis lcms_data Obtain [IAA]LC-MS/MS lcms->lcms_data lcms_data->analysis corr Correlation Analysis (e.g., Pearson's r) analysis->corr bias Bias Assessment (e.g., Bland-Altman Plot) analysis->bias conclusion Conclusion: Determine ELISA Method Suitability for Purpose corr->conclusion bias->conclusion

Caption: Workflow for cross-validating a screening method (ELISA) against a reference method (LC-MS/MS).

Experimental Protocols

The following are condensed, step-by-step methodologies. A full validation protocol should be established prior to implementation, detailing all performance characteristics to be tested[2].

Part 1: Sample Extraction and Purification (Common to All Methods)
  • Causality: The goal is to efficiently extract IAA while removing interfering compounds. Isopropanol/acetic acid buffer is used to simultaneously homogenize tissue and precipitate proteins. Solid-Phase Extraction (SPE) is a critical cleanup step.

  • Weigh 50-100 mg of frozen plant tissue and place in a 2 mL tube with grinding beads[20].

  • Add 1 mL of ice-cold extraction buffer (2-propanol:H₂O:concentrated HCl, 2:1:0.002, v/v/v).

  • Add an internal standard (e.g., ¹³C₆-IAA for MS methods, d₅-IAA for GC-MS, or Indole-3-propionic acid for HPLC) at a known concentration.

  • Homogenize using a bead beater for 3-5 minutes.

  • Shake at 4°C for 30 minutes.

  • Add 1 mL of dichloromethane, shake for 30 minutes at 4°C.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for further purification (e.g., 1% acetic acid for SPE).

  • Condition a C18 SPE cartridge, load the sample, wash with a weak solvent (e.g., 15% methanol), and elute IAA with a strong solvent (e.g., 80% methanol).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Part 2A: LC-MS/MS Analysis
  • Causality: This protocol uses MRM for maximum specificity and sensitivity. The gradient separation ensures IAA is resolved from isomers and matrix components.

  • LC System: UPLC/HPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[13].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • IAA: Precursor ion 176.1 -> Product ion 130.1[11].

    • ¹³C₆-IAA (Internal Standard): Precursor ion 182.1 -> Product ion 136.1.

  • Standard Curve: Prepare serial dilutions of a certified IAA standard (e.g., 0.1 to 1000 ng/mL) containing a fixed concentration of the internal standard.

  • Quantification: Calculate the peak area ratio (IAA/¹³C₆-IAA) and determine concentration from the standard curve.

Part 2B: ELISA Analysis
  • Causality: This competitive assay relies on the specific binding of an antibody. The amount of HRP-conjugated IAA that binds is inversely proportional to the IAA in the sample.

  • Kit: Use a commercial competitive ELISA kit for IAA (e.g., MyBioSource MBS2000290, Cloud-Clone CEA737Ge)[16][17][19].

  • Sample Preparation: Reconstitute the purified, dried extract (from Part 1) in the assay buffer provided with the kit.

  • Procedure: Follow the manufacturer's protocol precisely[19]. A typical workflow is:

    • Add standards and samples to the antibody-pre-coated microplate wells.

    • Add HRP-conjugated IAA to all wells and incubate.

    • Wash the plate to remove unbound reagents.

    • Add TMB substrate and incubate for color development.

    • Add stop solution to terminate the reaction.

  • Detection: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve by plotting the absorbance versus the log of the standard concentration. Calculate sample concentrations based on this curve.

Interpreting Cross-Validation Data

After analyzing a representative set of samples (e.g., n=20-50) by both LC-MS/MS and ELISA, the data must be compared to validate the ELISA's performance.

Sample ID [IAA] by LC-MS/MS (ng/g FW) [IAA] by ELISA (ng/g FW) % Difference
WT-125.435.1+38.2%
WT-228.139.8+41.6%
Mutant A-18.915.2+70.8%
Mutant A-210.218.1+77.5%
Overexpressor B-1150.7185.3+22.9%
Overexpressor B-2162.3199.4+22.9%
............
  • Correlation Analysis: Plot [IAA]ELISA vs. [IAA]LC-MS/MS. A strong positive correlation (Pearson's r > 0.9) is desired, but does not guarantee agreement.

  • Bias Assessment: A high correlation can mask a systematic bias. The data in the table shows a consistent positive bias, where the ELISA method overestimates the IAA concentration compared to LC-MS/MS. This is a common finding, often due to the cross-reactivity of the antibody with IAA precursors or conjugates[8].

Final Recommendations

As a Senior Application Scientist, my guidance is to always ground your analytical strategy in the specific demands of your research question.

  • For Exploratory Studies & High-Throughput Screening: A validated ELISA can be an invaluable tool for rapidly screening large mutant populations or treatment conditions. However, it is imperative to first cross-validate it against LC-MS/MS using a subset of representative samples to understand its inherent bias and limitations.

  • For Mechanistic Studies & Definitive Quantification: LC-MS/MS is the unequivocal method of choice. Its superior sensitivity and specificity provide the highest level of confidence in the data, which is essential for metabolic flux analysis, detailed physiological studies, and any research intended for regulatory submission.

  • For Routine, Validated Assays: HPLC-FLD offers a cost-effective and reliable alternative to LC-MS/MS for labs that need to quantify IAA in relatively clean matrices, provided the method has been thoroughly validated for specificity.

Ultimately, a self-validating system, where methods are rigorously tested and cross-referenced, is the only way to ensure the trustworthiness and authority of your scientific findings in the complex field of phytohormone analysis.

References

  • African Journal of Biotechnology. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb.
  • Frontiers. (2025).
  • Creative Proteomics. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS.
  • bepls. Isolation and Characterization of Indole Acetic Acid (IAA) Producing Rhizobium Spp. from Leguminous Plants in Presence of Pure T.
  • Bio-protocol. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method.
  • PMC - NIH. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • ResearchGate. (2019). Hi, does anyone know method of quantification IAA (indole 3 acetic acid) using HPLC.
  • PMC - NIH. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis.
  • Shimadzu. (2011). Structural and quantitative analysis of plant hormone and its metabolites with LC-MS/MS.
  • U.S. Food and Drug Administration. Q2(R2)
  • PubMed. (1998).
  • MyBioSource. General Indole 3 Acetic Acid (IAA) ELISA Kit.
  • PMC - NIH. Measuring Endogenous GA and IAA.
  • PubMed Central. (2025).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ELK Biotechnology. IAA(Indole 3 Acetic Acid) ELISA Kit.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • PMC - NIH. (1991). Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Cloud-Clone Corp. ELISA Kit for Indole 3 Acetic Acid (IAA).
  • Analytica Chimica Acta. (2016).
  • Lab Manager. (2025).
  • ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
  • Biocompare. ELISA Kit for Indole 3 Acetic Acid (IAA)
  • Starodub. (2024). Revised ICH Guideline Q2(R1)

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the critical steps and underlying principles for the proper disposal of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, a substituted oxindole derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. This involves handling and disposal based on the known hazards of structurally similar compounds, such as other indole acetic acid derivatives and methoxyacetic acid.

Core Principles of Chemical Waste Management

The disposal of any research chemical should not be an afterthought but rather an integral part of the experimental plan. The primary objective is to ensure the safety of laboratory personnel and to prevent environmental contamination. This is achieved through a multi-tiered strategy encompassing waste minimization, proper segregation, secure containment, and disposal through certified channels.

Hazard Profile Analysis: A Precautionary Approach

A closely related compound, 2-(6-methoxy-1H-indol-3-yl)acetic acid, is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Furthermore, the presence of the methoxyacetic acid moiety suggests a potential for additional hazards. Methoxyacetic acid itself is classified as:

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

  • May damage fertility or the unborn child.

Therefore, (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid must be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, and possible systemic toxicity.

Table 1: Presumptive Hazard Profile and Handling Precautions

Potential Hazard GHS Hazard Code (Inferred) Recommended Personal Protective Equipment (PPE)
Skin Irritation/CorrosionH315 / H314Nitrile gloves (or other chemically resistant gloves), lab coat
Serious Eye Irritation/DamageH319 / H318Safety glasses with side shields or chemical splash goggles
Respiratory IrritationH335Use in a well-ventilated area or a chemical fume hood
Acute Oral ToxicityH302Do not ingest; wash hands thoroughly after handling
Reproductive ToxicityH360Handle with caution, especially by individuals of reproductive age

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the safe disposal of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid from the point of generation to final collection.

1. Waste Segregation at the Source:

  • Aqueous Waste: Solutions containing (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid should be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with non-hazardous aqueous waste.

  • Solid Waste: Unused or expired solid (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, as well as contaminated items such as weighing paper, gloves, and pipette tips, must be collected in a separate, labeled solid hazardous waste container.

  • Organic Solvent Waste: If the compound is dissolved in an organic solvent, it should be disposed of in the appropriate flammable or halogenated waste stream, depending on the solvent used. Ensure compatibility of the compound with the other components of the solvent waste.

2. Waste Container Selection and Labeling:

  • Container Type: Use only chemically compatible containers, typically high-density polyethylene (HDPE) for aqueous and solid waste. Ensure the container has a secure, leak-proof cap.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid"

    • An indication of the major components and their approximate concentrations.

    • The primary hazard(s) (e.g., "Irritant," "Corrosive," "Toxic").

    • The date the waste was first added to the container.

3. In-Lab Storage of Waste:

  • Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; leave adequate headspace (at least 10%) to allow for expansion.

4. Arranging for Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for chemical waste disposal. They will provide specific guidance on their procedures for waste pickup and disposal.

  • Do Not Dispose Down the Drain: Due to its potential environmental toxicity, (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid and its solutions must not be disposed of down the sanitary sewer.

  • Licensed Disposal Vendor: The ultimate disposal of the chemical waste will be handled by a licensed hazardous waste disposal company arranged by your institution. This ensures that the waste is treated and disposed of in compliance with all federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid.

DisposalWorkflow Start Waste Generation (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid WasteType Determine Waste Form Start->WasteType Aqueous Aqueous Solution WasteType->Aqueous Liquid Solid Solid/Contaminated Debris WasteType->Solid Solid Organic Organic Solvent Solution WasteType->Organic Organic AqueousContainer Collect in Labeled Aqueous Hazardous Waste Container Aqueous->AqueousContainer SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer OrganicContainer Collect in Labeled Organic Solvent Hazardous Waste Container Organic->OrganicContainer Storage Store in Designated Satellite Accumulation Area with Secondary Containment AqueousContainer->Storage SolidContainer->Storage OrganicContainer->Storage EHS Contact EHS for Waste Pickup Storage->EHS Disposal Disposal by Licensed Hazardous Waste Vendor EHS->Disposal

Caption: Disposal Workflow for (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, and eye protection), contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and then with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spills (beyond the capacity of laboratory personnel to handle safely):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS office or emergency response team immediately.

    • Prevent entry into the affected area.

    • Provide details of the spilled material to emergency responders.

Conclusion

The proper disposal of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is a critical aspect of responsible laboratory practice. By adhering to the precautionary principles outlined in this guide and following the detailed procedural steps, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • (3,4-Dimethoxyphenyl)
  • Acetic acid, methoxy-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 2015.
  • 2-(6-methoxy-1H-indol-3-yl)acetic Acid.
  • Methoxyacetic acid Safety D
  • Methoxyacetic acid. Wikipedia.
  • Methoxyacetic acid Safety D
  • 5-Methoxyindole-3-acetic Acid Safety D
  • (6-METHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)-ACETIC ACID. ChemicalBook.
  • Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship.
  • 5-Methoxyindole-3-acetic acid Safety Data Sheet. Thermo Fisher Scientific. 2025.
  • Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. 2024.
  • 5-Methoxyindole-3-acetic acid Safety D
  • Indole-3-acetic Acid Safety D
  • Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). Cheméo.
  • Indole-3-Acetic Acid.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF (5,6-DIALKOXY-3-OXO-2,3- DIHYDRO-1H-INDEN-1-YL)ACETIC ACID ESTERS AS ANTI-INFLAMMATORY AG. Indo American Journal of Pharmaceutical Research. 2014.
  • 3-Indoleacetic acid. Szabo-Scandic.
  • Safety D
  • Hazardous Substance Ecological Fact Sheet and Ecotoxicity Profile for 2,4-Dichlorophenoxy Acetic Acid. Minds@UW. 2025.
  • Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. EPA NEPS.
  • Ethaneperoxoic acid: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 2013.

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